molecular formula C6H7ClF2N2 B1323559 3,4-Difluorophenylhydrazine hydrochloride CAS No. 875664-54-3

3,4-Difluorophenylhydrazine hydrochloride

Cat. No.: B1323559
CAS No.: 875664-54-3
M. Wt: 180.58 g/mol
InChI Key: QTEJTSFVIILHJJ-UHFFFAOYSA-N
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Description

3,4-Difluorophenylhydrazine hydrochloride is a useful research compound. Its molecular formula is C6H7ClF2N2 and its molecular weight is 180.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,4-difluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6F2N2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEJTSFVIILHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961006
Record name (3,4-Difluorophenyl)hydrazine--hydrogen chloride (1/1)
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Molecular Weight

180.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40594-37-4, 875664-54-3
Record name (3,4-Difluorophenyl)hydrazine--hydrogen chloride (1/1)
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Record name (3,4-difluorophenyl)hydrazine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Difluorophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,4-Difluorophenylhydrazine hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties

This compound is a disubstituted phenylhydrazine derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds and other complex organic molecules. Its unique electronic properties, imparted by the two fluorine atoms on the phenyl ring, make it a valuable reagent in medicinal chemistry and materials science.[1]

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some data for the 3,4-difluoro isomer is available, specific experimental values for melting point and quantitative solubility are not consistently reported in the literature. For comparative purposes, data for other difluorophenylhydrazine hydrochloride isomers are included where available.

PropertyValueSource(s)
Molecular Formula C₆H₆F₂N₂·HCl[1]
Molecular Weight 180.58 g/mol [1]
CAS Number 875664-54-3[2]
Appearance White to light yellow powder[1]
Melting Point Data not available for the 3,4-isomer. Comparative data: - 2,4-isomer: 250-260 °C - 3,5-isomer: 264-266 °C
Boiling Point Data not available
Solubility Soluble in water and methanol. Quantitative data not readily available.[3]
Storage Conditions Store at 0-8 °C, sealed in a dry environment.[1]
Spectroscopic Data
  • ¹H NMR: Proton NMR data for the analogous 3-Fluorophenylhydrazine hydrochloride in DMSO-d₆ shows characteristic signals in the aromatic region and for the hydrazine protons.[4]

  • ¹³C NMR: Carbon NMR data for the 2,4- and 4-fluoro isomers are available and can serve as a reference for predicting the chemical shifts for the 3,4-isomer.[5][6]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound, based on established methods for phenylhydrazine synthesis.

Synthesis of this compound

The most common method for the synthesis of phenylhydrazines is the diazotization of the corresponding aniline, followed by reduction of the resulting diazonium salt.

Materials:

  • 3,4-Difluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 3,4-difluoroaniline in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or a solution of sodium sulfite in water).

    • Cool the reducing agent solution in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the reducing solution, keeping the temperature low.

    • After the addition is complete, continue stirring for a specified period, allowing the reduction to proceed.

  • Isolation and Purification:

    • The resulting precipitate of this compound is collected by vacuum filtration.

    • The crude product is washed with a small amount of cold water or an appropriate organic solvent to remove impurities.

    • Further purification can be achieved by recrystallization.

A schematic representation of this synthesis workflow is provided below.

G cluster_start Starting Material cluster_process Synthesis Steps cluster_product Product 3,4-Difluoroaniline 3,4-Difluoroaniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) 3,4-Difluoroaniline->Diazotization Reduction Reduction (e.g., SnCl₂ or Na₂SO₃) Diazotization->Reduction 3,4-Difluorophenylhydrazine_hydrochloride 3,4-Difluorophenylhydrazine hydrochloride Reduction->3,4-Difluorophenylhydrazine_hydrochloride

Caption: General synthesis workflow for this compound.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, water, or a mixture)

  • Activated Carbon (optional)

Procedure:

  • Dissolve the crude product in a minimum amount of the chosen solvent at an elevated temperature.

  • If the solution is colored, add a small amount of activated carbon and heat for a short period to decolorize.

  • Hot filter the solution to remove insoluble impurities and activated carbon.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.[7]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the analysis of this compound.

Chromatographic Conditions (Suggested):

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
Detection UV detector at a wavelength of approximately 230-240 nm.[3][8]
Flow Rate Typically 1.0 mL/min.
Column Temperature Ambient or controlled (e.g., 30 °C).

Sample Preparation:

  • Accurately weigh and dissolve a sample of this compound in a suitable diluent (e.g., the mobile phase).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1] Its primary application lies in the formation of hydrazones through reaction with aldehydes and ketones. These hydrazones can then be used in various cyclization reactions to form important heterocyclic scaffolds.

Synthesis of Bioactive Molecules

The phenylhydrazine moiety is a key component in the Fischer indole synthesis, a widely used method for preparing indoles, which are prevalent in many natural products and pharmaceuticals. Furthermore, derivatives of this compound are utilized in the synthesis of compounds with potential therapeutic activities, including:

  • Antimicrobial agents: Hydrazone derivatives have shown promising antibacterial and antifungal activities.[9]

  • Anticancer agents: Certain hydrazone-containing compounds have been investigated for their potential as anticancer drugs.

  • Anti-inflammatory agents: Phenylhydrazines are precursors to compounds that may exhibit anti-inflammatory properties.

The general reaction of this compound to form hydrazones, which are precursors to various bioactive compounds, is depicted below.

G 3,4-DFPH_HCl 3,4-Difluorophenylhydrazine hydrochloride Hydrazone Hydrazone Derivative 3,4-DFPH_HCl->Hydrazone Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Hydrazone Bioactive_Compounds Bioactive Compounds (e.g., Antimicrobials, Anticancer agents) Hydrazone->Bioactive_Compounds

Caption: Reaction of this compound to form bioactive compounds.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. While specific physical and spectroscopic data for this isomer are not extensively documented in publicly available literature, its chemical reactivity is well-understood based on the principles of phenylhydrazine chemistry. The experimental protocols provided in this guide offer a foundation for its synthesis, purification, and analysis, enabling its effective use in research and development.

References

synthesis of 3,4-Difluorophenylhydrazine hydrochloride from 3,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,4-Difluorophenylhydrazine hydrochloride from 3,4-difluoroaniline. This synthesis is a crucial step in the development of various pharmaceutical compounds and other fine chemicals. The procedure involves a two-step process: the diazotization of 3,4-difluoroaniline followed by the reduction of the resulting diazonium salt. This guide provides detailed experimental protocols, quantitative data presented in structured tables, and a visual representation of the experimental workflow.

Core Synthesis Pathway

The synthesis proceeds through two key chemical transformations:

  • Diazotization: 3,4-Difluoroaniline is treated with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding 3,4-difluorophenyldiazonium chloride. This intermediate is highly reactive and is typically used immediately in the subsequent step without isolation.[1][2]

  • Reduction: The 3,4-difluorophenyldiazonium chloride is then reduced to the desired this compound. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂).[1][2]

Experimental Workflow

The overall experimental workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_workup Work-up & Purification A 3,4-Difluoroaniline in HCl (aq) B Addition of NaNO₂ (aq) at 0-5 °C A->B C 3,4-Difluorophenyldiazonium Chloride Solution B->C D Addition of SnCl₂ in conc. HCl C->D E Reaction at Room Temperature D->E F Precipitation of Product E->F G Filtration F->G H Washing G->H I Drying H->I J 3,4-Difluorophenylhydrazine Hydrochloride (Solid) I->J

Figure 1: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis, adapted from analogous procedures with aniline.[1][2]

ParameterValueNotes
Reactants
3,4-Difluoroaniline1.0 equivStarting material
Sodium Nitrite (NaNO₂)1.05 equivDiazotizing agent
Hydrochloric Acid (HCl)> 3.0 equivAcidic medium and salt formation
Tin(II) Chloride (SnCl₂)2.0 equivReducing agent
Reaction Conditions
Diazotization Temperature0 - 5 °CCritical for diazonium salt stability[1]
Diazotization Time1 hour
Reduction TemperatureRoom Temp.
Reduction Time2 hours
Product
Product NameThis compound
CAS Number875664-54-3
Molecular FormulaC₆H₇ClF₂N₂
Molecular Weight180.59 g/mol
Expected Yield~90-98%Based on analogous reactions[1]
AppearancePale brown solidBased on analogous compounds[1]

Detailed Experimental Protocols

The following protocols are adapted from well-established procedures for the synthesis of phenylhydrazine hydrochlorides.[1][2]

Materials and Reagents
ReagentMolar Mass ( g/mol )
3,4-Difluoroaniline129.11
Sodium Nitrite (NaNO₂)69.00
Concentrated Hydrochloric Acid (~37%)36.46
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.63
Deionized Water18.02
Brine-
Diethyl Ether (Et₂O)74.12
Step 1: Diazotization of 3,4-Difluoroaniline
  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,4-difluoroaniline (1.0 equiv) in a mixture of deionized water and concentrated hydrochloric acid (3.0 equiv).

  • Cool the resulting solution to 0 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 equiv) in deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline solution via the dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour to ensure the complete formation of the 3,4-difluorophenyldiazonium chloride. The resulting solution is used directly in the next step.

Step 2: Reduction of 3,4-Difluorophenyldiazonium Chloride
  • In a separate larger beaker or flask, prepare a solution of tin(II) chloride dihydrate (2.0 equiv) in concentrated hydrochloric acid. This step may be exothermic, so cooling may be necessary.

  • To the freshly prepared, cold diazonium salt solution, add the tin(II) chloride solution dropwise with vigorous stirring. The addition may cause a slight increase in temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours. A precipitate of this compound should form during this time.

Work-up and Purification
  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with cold brine and then cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the collected solid in a vacuum oven at 40 °C overnight to yield this compound as a pale brown solid.

Safety Considerations

  • Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times.

  • Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • 3,4-Difluoroaniline and this compound are potentially toxic and should be handled with care, avoiding inhalation, ingestion, and skin contact.

This guide provides a comprehensive overview of the synthesis of this compound. For researchers and professionals in drug development, this detailed protocol offers a reliable method for obtaining this key intermediate. As with any chemical synthesis, it is crucial to adhere to strict safety protocols and proper laboratory techniques.

References

An In-depth Technical Guide to the Molecular Structure of 3,4-Difluorophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to 3,4-Difluorophenylhydrazine hydrochloride. This compound is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other bioactive molecules. This document includes detailed experimental protocols for its synthesis and characterization, a summary of its physicochemical and spectroscopic properties, and a discussion of its applications in medicinal chemistry.

Introduction

This compound (CAS No: 875664-54-3) is a substituted phenylhydrazine derivative that has garnered significant interest in the field of drug discovery and development.[1] The presence of two fluorine atoms on the phenyl ring imparts unique electronic properties, influencing the reactivity and biological activity of molecules synthesized from this precursor. Its utility as an intermediate is well-established in the synthesis of a variety of heterocyclic compounds, which form the core of many therapeutic agents. This guide aims to provide a detailed technical resource for researchers utilizing this compound in their work.

Molecular Structure and Properties

The molecular structure of this compound consists of a 3,4-difluorophenyl group attached to a hydrazine moiety, which is protonated to form the hydrochloride salt.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 875664-54-3[2]
Molecular Formula C₆H₆F₂N₂·HCl[2]
Molecular Weight 180.58 g/mol [2]
Appearance White to yellow to brown to gray powder or crystals[3]
Purity 98%[3]
Storage Temperature Room temperature, sealed in dry conditions[3]
Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Based on data for analogous compounds like 3-Fluorophenylhydrazine hydrochloride, the following proton NMR shifts are anticipated.[4]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5br s3H-NH₃⁺
~7.4-7.2m1HAromatic CH
~7.1-6.9m2HAromatic CH
~5.0br s1H-NH-

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Predicted carbon NMR data is based on known substituent effects and data from similar fluorinated aromatic compounds.

Chemical Shift (ppm)Assignment
~150 (dd)C-F
~148 (dd)C-F
~140 (d)C-N
~118 (d)Aromatic CH
~115 (d)Aromatic CH
~105 (dd)Aromatic CH

Table 4: Key FTIR Spectral Data (KBr Pellet)

The infrared spectrum will exhibit characteristic peaks for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine salt)
3100-3000MediumAromatic C-H stretching
1620-1580MediumN-H bending
1520-1480StrongAromatic C=C stretching
1250-1100StrongC-F stretching

Table 5: Expected Mass Spectrometry Fragmentation (EI-MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z RatioProposed Fragment Ion
180/182[M+H]⁺ (molecular ion with HCl)
145[M+H - Cl]⁺
144[M - HCl]⁺ (free base)
129[C₆H₅F₂N]⁺
115[C₆H₄F₂]⁺
77[C₆H₅]⁺

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 3,4-difluoroaniline.

Step 1: Diazotization of 3,4-Difluoroaniline

This reaction converts the primary aromatic amine into a diazonium salt intermediate.

  • Materials: 3,4-difluoroaniline, concentrated hydrochloric acid, sodium nitrite, water, ice.

  • Procedure:

    • Dissolve 3,4-difluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise to the aniline solution, maintaining the temperature below 5 °C.

    • Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt solution.

Step 2: Reduction of the Diazonium Salt

The diazonium salt is then reduced to the corresponding hydrazine.

  • Materials: Diazonium salt solution from Step 1, stannous chloride (SnCl₂), concentrated hydrochloric acid.

  • Procedure:

    • Prepare a solution of stannous chloride (2-3 equivalents) in concentrated hydrochloric acid, and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, while maintaining the temperature below 10 °C.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for several hours.

    • The precipitated this compound is collected by filtration, washed with a small amount of cold water or brine, and then with a non-polar solvent like diethyl ether to remove any organic impurities.[5]

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_product Final Product 3,4-Difluoroaniline 3,4-Difluoroaniline Reagents_Diazotization NaNO₂, HCl, H₂O 0-5 °C Diazonium Salt Formation Diazonium Salt Formation Reagents_Reduction SnCl₂, HCl Reagents_Diazotization->Diazonium Salt Formation Reduction_Reaction Reduction 3,4-Difluorophenylhydrazine_HCl 3,4-Difluorophenylhydrazine Hydrochloride Reduction_Reaction->3,4-Difluorophenylhydrazine_HCl Reagents_Reduction->Reduction_Reaction

Fig. 1: Synthetic workflow for this compound.
Purification

The crude product can be purified by recrystallization.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot water or a mixture of ethanol and water.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

    • Filter the hot solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using the following analytical techniques.

Analytical_Workflow Product Purified 3,4-Difluorophenylhydrazine Hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Purity Purity Assessment (e.g., HPLC) Product->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation Purity_Verification Purity Verification Purity->Purity_Verification

Fig. 2: Analytical workflow for the characterization of the final product.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of various biologically active molecules, particularly those containing indole and pyrazole scaffolds. The fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidates.[1]

Role as a Synthetic Building Block

This compound is frequently used in the Fischer indole synthesis to produce fluorinated indole derivatives. These indoles are core structures in many pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and central nervous system drugs.

Potential as an Enzyme Inhibitor

Derivatives of phenylhydrazine are known to act as enzyme inhibitors. For instance, hydrazones synthesized from this precursor have been investigated for their inhibitory activity against enzymes like monoamine oxidase (MAO), which is a target for antidepressant drugs.[7]

Signaling_Pathway Substrate Substrate Enzyme Target Enzyme (e.g., Kinase, MAO) Substrate->Enzyme Product Product Enzyme->Product Biological_Response Biological Response Product->Biological_Response Inhibitor Bioactive Molecule (Synthesized from 3,4-Difluorophenylhydrazine HCl) Inhibitor->Enzyme Inhibition

Fig. 3: Hypothetical signaling pathway illustrating enzyme inhibition.

Conclusion

This compound is a versatile and important reagent in medicinal chemistry and organic synthesis. Its unique structural features, conferred by the difluoro substitution, make it an attractive starting material for the development of novel therapeutic agents. This guide has provided a detailed overview of its molecular structure, properties, and the experimental protocols necessary for its synthesis and characterization, which will be a valuable resource for researchers in the field.

References

Technical Guide: Solubility of 3,4-Difluorophenylhydrazine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the solubility of 3,4-Difluorophenylhydrazine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a detailed, generalized experimental protocol for its determination. This guide is intended to be a foundational resource for laboratory professionals engaged in the synthesis, purification, and formulation of compounds involving this compound.

Introduction

This compound is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its utility in medicinal chemistry, particularly in the development of agents targeting cancer and infectious diseases, is well-recognized.[1] The solubility of this compound in various organic solvents is a critical parameter that influences reaction conditions, purification strategies, and the development of formulations. An understanding of its solubility profile is essential for optimizing chemical processes and ensuring reproducible results.

This guide addresses the current information gap by providing a robust experimental framework for determining the solubility of this compound in a range of common organic solvents.

Physicochemical Properties

  • Molecular Formula: C₆H₆F₂N₂·HCl[1][2]

  • Molecular Weight: 180.58 g/mol [1][2]

  • Appearance: White or light yellow powder[1]

  • CAS Number: 40594-37-4[1]

Solubility Data

Given the absence of published data, this guide provides a detailed experimental protocol to enable researchers to determine these values empirically. The following table is provided as a template for organizing experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventChemical ClassTemperature (°C)Quantitative Solubility (mg/mL)Qualitative Observations
e.g., MethanolProtic Polar25Data to be determined
e.g., EthanolProtic Polar25Data to be determined
e.g., IsopropanolProtic Polar25Data to be determined
e.g., AcetoneAprotic Polar25Data to be determined
e.g., AcetonitrileAprotic Polar25Data to be determined
e.g., DichloromethaneAprotic Nonpolar25Data to be determined
e.g., TolueneAprotic Nonpolar25Data to be determined
e.g., Tetrahydrofuran (THF)Aprotic Polar25Data to be determined
e.g., Dimethylformamide (DMF)Aprotic Polar25Data to be determined
e.g., Dimethyl Sulfoxide (DMSO)Aprotic Polar25Data to be determined

Experimental Protocols

General Synthesis of Fluorinated Phenylhydrazine Hydrochlorides

The synthesis of fluorinated phenylhydrazine hydrochlorides, such as the 3,4-difluoro analog, typically involves a two-step process: diazotization of the corresponding aniline followed by reduction. The following is a generalized procedure adapted from the synthesis of similar compounds.

Step 1: Diazotization of 3,4-Difluoroaniline

  • In a suitable reaction vessel, dissolve 3,4-difluoroaniline in concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for a specified period (e.g., 30-60 minutes).

Step 2: Reduction of the Diazonium Salt

  • In a separate vessel, prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in water.

  • Cool the reducing solution to 0-10 °C.

  • Slowly add the previously prepared diazonium salt solution to the reducing solution while maintaining the temperature and pH within a controlled range.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to facilitate the reduction (e.g., 60-80 °C).

  • Upon completion of the reduction, acidify the mixture with concentrated hydrochloric acid and heat to hydrolyze any intermediates.

  • Cool the mixture to 0-10 °C to precipitate the this compound product.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

General Synthesis of 3,4-Difluorophenylhydrazine HCl cluster_diazotization Diazotization cluster_reduction Reduction & Hydrolysis 3,4-Difluoroaniline 3,4-Difluoroaniline Diazonium Salt Solution Diazonium Salt Solution 3,4-Difluoroaniline->Diazonium Salt Solution HCl HCl HCl->Diazonium Salt Solution NaNO2 NaNO2 NaNO2->Diazonium Salt Solution Reducing Agent (e.g., Na2SO3) Reducing Agent (e.g., Na2SO3) Diazonium Salt Solution->Reducing Agent (e.g., Na2SO3) Addition 3,4-Difluorophenylhydrazine HCl 3,4-Difluorophenylhydrazine HCl Reducing Agent (e.g., Na2SO3)->3,4-Difluorophenylhydrazine HCl Hydrolysis (HCl) Hydrolysis (HCl) Hydrolysis (HCl)->3,4-Difluorophenylhydrazine HCl

Synthesis of 3,4-Difluorophenylhydrazine HCl.
Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[3] It involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature.

Materials:

  • High-purity this compound

  • High-purity organic solvents of choice

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial.

    • Accurately pipette a precise volume of the selected organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Quantitatively dilute the clear, saturated filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Calculation:

    • Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.

Workflow for Solubility Determination (Shake-Flask Method) Start Start Add Excess Solute to Solvent Add Excess 3,4-Difluorophenylhydrazine HCl to a Known Volume of Organic Solvent Start->Add Excess Solute to Solvent Equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) Add Excess Solute to Solvent->Equilibrate Settle Allow Undissolved Solid to Settle Equilibrate->Settle Filter Filter Supernatant (e.g., 0.22 µm syringe filter) Settle->Filter Dilute Quantitatively Dilute Filtrate Filter->Dilute Analyze Analyze by HPLC-UV or UV-Vis Dilute->Analyze Calculate Calculate Solubility from Concentration and Dilution Factor Analyze->Calculate End End Calculate->End

References

Spectroscopic Profile of 3,4-Difluorophenylhydrazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted spectral characteristics of 3,4-Difluorophenylhydrazine hydrochloride (CAS: 875664-54-3, Molecular Formula: C₆H₇ClF₂N₂, Molecular Weight: 180.58 g/mol ). Due to the absence of publicly available experimental spectral data for this compound, this document focuses on theoretically predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and the known structure of the molecule. This guide also includes standardized experimental protocols for the acquisition of such data.

Introduction

This compound is a substituted aromatic hydrazine derivative of interest in synthetic organic chemistry and pharmaceutical research. Spectroscopic analysis is critical for the structural confirmation and purity assessment of such compounds. This document serves as a reference for the expected spectral data.

Predicted Spectral Data

The spectral characteristics of this compound are predicted based on its molecular structure. The presence of the difluoro-substituted aromatic ring and the hydrazine hydrochloride moiety dictates the expected signals in NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are predicted for a standard deuterated solvent such as DMSO-d₆. The hydrochloride salt form will influence the chemical shifts of the hydrazine protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~10.5 - 11.5Broad Singlet3H-NH₃⁺Protons of the hydrazinium ion. Exchangeable with D₂O. Shift is concentration and solvent dependent.
~7.2 - 7.5Multiplet1HAr-H (H-5)Expected to be a complex multiplet due to coupling with H-6, H-2, and F-4.
~7.0 - 7.2Multiplet1HAr-H (H-6)Expected to be a multiplet due to coupling with H-5 and F-3.
~6.8 - 7.0Multiplet1HAr-H (H-2)Expected to be a multiplet due to coupling with H-6 and F-3.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentPredicted C-F CouplingNotes
~148 - 152C-3¹JCF ≈ 240-250 Hz (doublet)Carbon directly attached to fluorine will show a large one-bond coupling constant.
~145 - 149C-4¹JCF ≈ 240-250 Hz (doublet)Carbon directly attached to fluorine will show a large one-bond coupling constant.
~140 - 144C-1Doublet of doubletsCoupled to both F-3 and F-4 with smaller coupling constants.
~118 - 122C-6DoubletCoupled to F-3.
~115 - 119C-5DoubletCoupled to F-4.
~105 - 109C-2Doublet of doubletsCoupled to both F-3 and F-4.
Infrared (IR) Spectroscopy

The IR spectrum is predicted for a solid sample, likely prepared as a KBr pellet or using an ATR accessory.

Table 3: Predicted IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3200 - 2800N-H stretch-NH₃⁺ (Ammonium ion)Strong, Broad
3100 - 3000C-H stretchAromatic C-HMedium
1620 - 1580N-H bend-NH₃⁺ (Ammonium ion)Medium
1580 - 1450C=C stretchAromatic RingMedium-Strong
1300 - 1100C-F stretchAryl-FluorideStrong
1150 - 1000C-N stretchAryl-NitrogenMedium
Mass Spectrometry (MS)

Mass spectrometry data is predicted for the free base, (3,4-Difluorophenyl)hydrazine, which would be formed upon volatilization. The molecular weight of the free base is 144.12 g/mol .

Table 4: Predicted Mass Spectrometry Data for 3,4-Difluorophenylhydrazine (free base)

m/z ValueIonPredicted AbundanceNotes
144[M]⁺HighMolecular ion peak of the free base.
129[M - NH]⁺MediumLoss of an NH radical.
114[C₆H₄F₂]⁺MediumLoss of the hydrazine group (N₂H₂).
95[C₅H₄F]⁺MediumFragmentation of the aromatic ring.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for a solid organic compound such as this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Apply a standard 90° pulse sequence.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons.

    • Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A longer acquisition time and a larger number of scans (hundreds to thousands) are typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly with the sample.

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol).

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Place the sample holder (with the KBr pellet or the ATR accessory) into the FT-IR spectrometer's sample compartment.

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a water/organic mixture).

    • The addition of a small amount of an acid (e.g., formic acid) can aid in protonation for positive ion mode analysis.

  • Ionization Method (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.

    • Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

    • A heated drying gas (e.g., nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.[1][2][3]

  • Mass Analysis:

    • The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Analysis:

    • Scan the mass analyzer over the desired m/z range to obtain the mass spectrum.

    • The resulting spectrum will show the relative abundance of ions at different m/z values. Analyze the spectrum for the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the structural basis for the predicted spectral data.

G cluster_0 Synthesis Workflow cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation a Compound Synthesis (3,4-Difluorophenylhydrazine HCl) b Purification & Isolation a->b c NMR Spectroscopy (¹H, ¹³C) b->c d IR Spectroscopy b->d e Mass Spectrometry b->e f Structural Confirmation c->f d->f e->f g Purity Assessment f->g G A 3,4-Difluorophenylhydrazine HCl Structure B Aromatic Ring (C₆H₃) A->B C Hydrazinium Group (-NHNH₃⁺) A->C D Fluorine Atoms (C-F) A->D E ¹H NMR: - Aromatic signals (δ 6.8-7.5) - Complex splitting B->E F ¹³C NMR: - 6 distinct aromatic signals B->F G ¹H NMR: - Broad -NH₃⁺ signal (δ ~11) IR: - N-H stretch (3200-2800 cm⁻¹) C->G H ¹³C NMR: - Large ¹JCF coupling IR: - Strong C-F stretch (~1200 cm⁻¹) D->H

References

physical and chemical properties of 3,4-Difluorophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorophenylhydrazine hydrochloride is a fluorinated aromatic hydrazine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique electronic properties, imparted by the two fluorine atoms on the phenyl ring, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of this compound, with a particular focus on its role in drug discovery and development.

Physical and Chemical Properties

This compound is a white to light yellow powder.[1] While specific experimental data for some of its physical properties are not widely reported, key identifiers and properties of this compound and its isomers are summarized below. The molecular formula of this compound is C₆H₆F₂N₂·HCl, and its molecular weight is 180.58 g/mol .[1]

Table 1: Physical and Chemical Properties of this compound and Related Isomers

PropertyThis compound4-Fluorophenylhydrazine Hydrochloride3,5-Difluorophenylhydrazine Hydrochloride
CAS Number 875664-54-3[2], 40594-37-4[1]823-85-8[3]134993-88-7[4]
Molecular Formula C₆H₆F₂N₂·HCl[1]C₆H₇FN₂·HCl[3]C₆H₆F₂N₂·HCl[4]
Molecular Weight 180.58 g/mol [1]162.59 g/mol [3]180.58 g/mol [4]
Appearance White or light yellow powder[1]White to brownish powderSolid
Melting Point Data not available≥300 °C (lit.)[3]261-266 °C (lit.)[4]
Boiling Point Data not availableData not availableData not available
Solubility Soluble in waterSolubleData not available
Purity ≥ 99% (HPLC)[1]97%[3]97%[4]
Storage 0-8 °C[1]Room TemperatureData not available

Experimental Protocols

The synthesis of this compound typically follows a well-established two-step procedure involving the diazotization of 3,4-difluoroaniline followed by reduction of the resulting diazonium salt.

Synthesis of this compound

Materials:

  • 3,4-Difluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 3,4-difluoroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or an aqueous solution of sodium sulfite).

    • Cool the reducing solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the reducing solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, continue stirring for a specified time (e.g., 1-2 hours) while allowing the mixture to slowly warm to room temperature.

  • Isolation and Purification:

    • The precipitated this compound is collected by vacuum filtration.

    • Wash the crude product with a small amount of cold water or a suitable organic solvent to remove impurities.

    • For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot solvent, and then allow it to cool slowly to form crystals.

    • Filter the purified crystals and dry them under vacuum.

Below is a graphical representation of the synthesis workflow.

G A 3,4-Difluoroaniline B Dissolve in HCl/H₂O Cool to 0-5 °C A->B Step 1a C Add NaNO₂ solution (Diazotization) B->C Step 1b D 3,4-Difluorobenzenediazonium Chloride C->D Intermediate F Add diazonium salt solution (Reduction) D->F Step 2b E Prepare reducing agent solution (e.g., SnCl₂ in HCl) E->F Step 2a G Precipitation of Product F->G Step 3a H Vacuum Filtration G->H Step 3b I Wash with cold solvent H->I Step 3c J Recrystallization (optional) I->J Purification K This compound I->K Final Product (if no recrystallization) J->K Final Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of various biologically active molecules, particularly in the development of anticancer agents and kinase inhibitors.[1] The fluorine substituents can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidates.

One of the key applications of phenylhydrazines is in the Fischer indole synthesis, a powerful method for constructing the indole ring system, which is a common scaffold in many pharmaceutical agents.[5] Indole derivatives have been extensively studied for their anticancer properties, with mechanisms of action that include the inhibition of tubulin polymerization and the modulation of key signaling pathways.

Role as a Precursor to Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Therefore, kinase inhibitors are a major focus of modern cancer drug discovery. Phenylhydrazines are used to synthesize various heterocyclic scaffolds, such as pyrazoles and indoles, which are known to be effective kinase inhibitor cores.

For instance, this compound can be used to synthesize substituted indoles that target the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[6][7]

The diagram below illustrates a representative signaling pathway that can be targeted by compounds derived from this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Signal Inhibitor Indole-based Inhibitor (from 3,4-Difluorophenylhydrazine HCl) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by an indole-based inhibitor.

Conclusion

This compound is a key chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility as a precursor for the synthesis of bioactive heterocyclic compounds, such as indoles and pyrazoles, makes it an important tool for researchers and scientists in the field of drug development. The methodologies for its synthesis are well-established, and its potential for creating novel therapeutics, especially in the area of oncology, continues to be an active area of research. This guide provides a foundational understanding of its properties and applications to aid in its effective utilization in the laboratory.

References

Unveiling the History of 3,4-Difluorophenylhydrazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 3,4-Difluorophenylhydrazine hydrochloride, a key building block in modern medicinal and agricultural chemistry. While the parent compound, phenylhydrazine, was first synthesized in 1875, the introduction of fluorine atoms into the phenyl ring is a more recent development, driven by the unique properties they impart to bioactive molecules. This document traces the origins of this specific difluorinated hydrazine derivative, providing insights into its synthesis, historical context, and applications.

Introduction: The Significance of Fluorinated Phenylhydrazines

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Phenylhydrazine and its derivatives are versatile reagents, famously used in the Fischer indole synthesis, a fundamental reaction for constructing a wide array of heterocyclic compounds. The combination of the reactive hydrazine moiety with a difluorinated phenyl ring in this compound creates a powerful synthon for the development of novel pharmaceuticals and agrochemicals.[1]

The Genesis of Phenylhydrazine Chemistry: A Historical Prelude

The story of this compound begins with the discovery of its parent molecule, phenylhydrazine. In 1875, the renowned German chemist Hermann Emil Fischer first synthesized phenylhydrazine, a landmark achievement in organic chemistry.[2] His method, which involved the reduction of a benzenediazonium salt, laid the fundamental groundwork for the synthesis of a vast array of substituted phenylhydrazines in the decades that followed.[2]

The Emergence of this compound

While the precise date and the specific researchers who first synthesized this compound are not prominently documented in readily available historical records, its emergence is intrinsically linked to the advancements in organofluorine chemistry and the growing interest in fluorinated pharmaceuticals from the mid-20th century onwards. The systematic exploration of fluorinated analogs of known bioactive molecules likely led to its creation as a novel intermediate.

The synthesis of this compound follows the classical pathway established by Fischer, adapted for the specific precursor, 3,4-difluoroaniline.

General Synthesis Pathway

The preparation of this compound is a two-step process:

  • Diazotization of 3,4-Difluoroaniline: 3,4-Difluoroaniline is treated with a source of nitrous acid, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). This reaction converts the primary amino group into a diazonium salt.

  • Reduction of the Diazonium Salt: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid. Other reducing agents such as sodium sulfite can also be employed. The hydrochloride salt of the product precipitates from the reaction mixture and can be isolated by filtration.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound, based on established methods for preparing substituted phenylhydrazines.

Diazotization of 3,4-Difluoroaniline

Materials:

  • 3,4-Difluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • A solution of 3,4-difluoroaniline in concentrated hydrochloric acid and water is prepared in a flask.

  • The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of 3,4-difluoroaniline hydrochloride. The temperature must be strictly controlled during the addition to prevent the decomposition of the diazonium salt.

  • After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization.

Reduction of 3,4-Difluorophenyldiazonium Chloride

Materials:

  • 3,4-Difluorophenyldiazonium chloride solution (from the previous step)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • A solution of stannous chloride dihydrate in concentrated hydrochloric acid is prepared and cooled in an ice bath.

  • The cold diazonium salt solution is added portion-wise to the stirred stannous chloride solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature to allow for the complete reduction of the diazonium salt.

  • The precipitated this compound is collected by vacuum filtration.

  • The collected solid is washed with a small amount of cold water or an appropriate organic solvent and then dried under vacuum.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 875664-54-3
Molecular Formula C₆H₇ClF₂N₂
Molecular Weight 180.58 g/mol
Appearance White to off-white crystalline powder
Melting Point Not consistently reported, varies with purity

Table 2: Typical Reaction Parameters for the Synthesis of this compound

ParameterDiazotizationReduction
Starting Material 3,4-Difluoroaniline3,4-Difluorophenyldiazonium Chloride
Reagents NaNO₂, HClSnCl₂·2H₂O, HCl
Solvent WaterConcentrated HCl
Temperature 0-5 °C0-10 °C initially, then room temp.
Reaction Time 30-60 minutes2-4 hours
Typical Yield ->80% (reported in similar preparations)

Visualization of the Synthesis Pathway

The logical flow of the synthesis of this compound can be visualized as follows:

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product A 3,4-Difluoroaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B Reacts with C 3,4-Difluorophenyldiazonium Chloride B->C Forms D Reduction (SnCl₂, HCl) C->D Is reduced by E 3,4-Difluorophenylhydrazine Hydrochloride D->E Yields

Caption: Synthesis workflow for this compound.

Applications and Modern Significance

This compound is a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its applications span across:

  • Pharmaceuticals: It is a key building block for the synthesis of various therapeutic agents, including kinase inhibitors for cancer therapy, and novel antibacterial and antiviral drugs. The presence of the difluoro-phenyl motif is often associated with enhanced potency and improved pharmacokinetic profiles.[1]

  • Agrochemicals: This compound is utilized in the development of modern pesticides and herbicides. The fluorine atoms can increase the efficacy and selectivity of these agricultural products.[1]

  • Materials Science: It serves as a monomer or a precursor in the synthesis of specialty polymers and other advanced materials.

Conclusion

The history of this compound is a testament to the evolution of organic synthesis and the strategic use of fluorine in molecular design. While its specific "discovery" moment may be less a single event and more a gradual emergence from the expanding field of organofluorine chemistry, its importance today is undeniable. The foundational synthesis, rooted in the classic work of Hermann Emil Fischer, has been adapted to produce this valuable difluorinated building block, enabling significant advancements in drug discovery and other areas of chemical science. This technical guide provides a foundational understanding of its historical context, synthesis, and enduring relevance for researchers and professionals in the field.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,4-Difluorophenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the electrophilic substitution reactions of 3,4-difluorophenylhydrazine is limited in publicly available scientific literature. The following guide is based on established principles of organic chemistry, including the directing effects of substituents on aromatic rings, and analogous reactions reported for similar compounds. The experimental protocols provided are generalized and would require optimization for this specific substrate.

Introduction: Reactivity and Regioselectivity

3,4-Difluorophenylhydrazine is an aromatic compound with two key functional groups that influence its reactivity towards electrophiles: the hydrazine group (-NHNH₂) and two fluorine atoms.

  • Hydrazine Group (-NHNH₂): The lone pair of electrons on the nitrogen atom adjacent to the ring can be delocalized into the aromatic system. This makes the hydrazine group a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions.

  • Fluorine Atoms (-F): Fluorine is a halogen, which is an electronegative atom and therefore deactivating towards electrophilic aromatic substitution due to its inductive electron-withdrawing effect (-I effect). However, like other halogens, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect).

In 3,4-difluorophenylhydrazine, the powerful activating and directing effect of the hydrazine group at position 1 is expected to dominate. Electrophilic attack will be directed to the positions ortho (2 and 6) and para (4) to the hydrazine group. Since the para position is already substituted with a fluorine atom, electrophilic substitution is predicted to occur predominantly at the 2- and 6-positions . The two fluorine atoms at positions 3 and 4 will generally lower the overall reactivity of the ring compared to unsubstituted phenylhydrazine.

Predicted Regioselectivity of Electrophilic Substitution

The following diagram illustrates the predicted major products of electrophilic substitution on 3,4-difluorophenylhydrazine.

G Predicted Regioselectivity of Electrophilic Substitution cluster_reactants Reactants 3,4-DFPH 3,4-Difluorophenylhydrazine Product_2 2-E-3,4-Difluorophenylhydrazine 3,4-DFPH->Product_2 Electrophilic Attack at C2 Product_6 6-E-3,4-Difluorophenylhydrazine 3,4-DFPH->Product_6 Electrophilic Attack at C6 E+ Electrophile (E⁺)

Caption: Predicted major products from electrophilic substitution.

Overview of Key Electrophilic Substitution Reactions

While specific quantitative data for 3,4-difluorophenylhydrazine is not available, the expected outcomes for common electrophilic aromatic substitution reactions are summarized in the table below.

Reaction TypeElectrophile (E⁺)Typical ReagentsPredicted Major Product(s)
Halogenation Br⁺, Cl⁺Br₂/FeBr₃ or Cl₂/FeCl₃2-Bromo/Chloro-3,4-difluorophenylhydrazine and 6-Bromo/Chloro-3,4-difluorophenylhydrazine
Nitration NO₂⁺HNO₃/H₂SO₄2-Nitro-3,4-difluorophenylhydrazine and 6-Nitro-3,4-difluorophenylhydrazine
Sulfonation SO₃Fuming H₂SO₄3,4-Difluorophenylhydrazine-2-sulfonic acid and 3,4-Difluorophenylhydrazine-6-sulfonic acid
Friedel-Crafts Alkylation R⁺R-Cl/AlCl₃2-Alkyl-3,4-difluorophenylhydrazine and 6-Alkyl-3,4-difluorophenylhydrazine
Friedel-Crafts Acylation RCO⁺R-COCl/AlCl₃2-Acyl-3,4-difluorophenylhydrazine and 6-Acyl-3,4-difluorophenylhydrazine

Note: Friedel-Crafts reactions may be complicated by the basicity of the hydrazine group, which can coordinate with the Lewis acid catalyst, deactivating the ring. Protection of the hydrazine group may be necessary.

Generalized Experimental Protocols

The following are generalized, illustrative protocols for electrophilic substitution reactions. These would need to be adapted and optimized for 3,4-difluorophenylhydrazine.

4.1. General Workflow for Electrophilic Aromatic Substitution

G start Start: 3,4-Difluorophenylhydrazine in Solvent dissolve Dissolve Substrate start->dissolve cool Cool Reaction Mixture (e.g., 0-5 °C) dissolve->cool add_reagents Slowly Add Electrophilic Reagent/Catalyst cool->add_reagents react Allow Reaction to Proceed (Monitor by TLC/LC-MS) add_reagents->react quench Quench Reaction (e.g., with water/ice) react->quench extract Extract Product with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer (e.g., over Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (e.g., Column Chromatography) concentrate->purify end End: Characterized Product purify->end

Caption: Generalized workflow for electrophilic substitution.

4.2. Illustrative Protocol for Bromination

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-difluorophenylhydrazine (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere (e.g., nitrogen).

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by carefully adding an aqueous solution of sodium thiosulfate to remove excess bromine.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 2-bromo- and 6-bromo-3,4-difluorophenylhydrazine isomers.

4.3. Illustrative Protocol for Nitration

  • Preparation: Add 3,4-difluorophenylhydrazine (1 equivalent) to concentrated sulfuric acid at a low temperature (e.g., -5 to 0 °C) with stirring.

  • Reagent Addition: Slowly add a cooled mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid. Maintain the temperature below 5 °C during the addition.

  • Reaction: Stir the mixture at 0-5 °C for a specified time, monitoring the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the resulting nitro-isomers by column chromatography.

Signaling Pathways and Logical Relationships

The directing effects of the substituents can be visualized as a logical relationship determining the outcome of the reaction.

G sub Substituent Effects on 3,4-Difluorophenylhydrazine nhnh2 -NHNH₂ Group (at C1) sub->nhnh2 f_atoms -F Atoms (at C3, C4) sub->f_atoms nhnh2_effect Strongly Activating Ortho, Para-Directing nhnh2->nhnh2_effect f_effect Deactivating Ortho, Para-Directing f_atoms->f_effect outcome Predicted Outcome nhnh2_effect->outcome f_effect->outcome regio Substitution at C2 and C6 outcome->regio reactivity Decreased Reactivity (vs. Phenylhydrazine) outcome->reactivity

Caption: Logic diagram of substituent effects.

Conclusion

While direct experimental data is scarce, the principles of electrophilic aromatic substitution provide a strong predictive framework for the reactions of 3,4-difluorophenylhydrazine. The potent ortho, para-directing ability of the hydrazine group is expected to be the dominant factor in determining the regiochemical outcome, leading to substitution primarily at the 2- and 6-positions. The fluorine substituents are expected to decrease the overall reaction rate. The generalized protocols and theoretical considerations presented in this guide offer a solid starting point for researchers and drug development professionals interested in the synthesis of novel derivatives from this compound. Experimental validation and optimization are essential next steps.

An In-depth Technical Guide on the Reactivity of the Hydrazine Moiety in 3,4-Difluorophenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the hydrazine moiety in 3,4-difluorophenylhydrazine. Due to the strong electron-withdrawing nature of the two fluorine atoms on the phenyl ring, the nucleophilicity of the hydrazine group is significantly modulated, influencing its reactivity in a variety of important chemical transformations. This guide details the electronic effects of the difluoro substitution and explores the participation of 3,4-difluorophenylhydrazine in key reactions such as the Fischer indole synthesis, pyrazole and pyrazolone formation, the Japp-Klingemann reaction, and the synthesis of formazans and 1,3,4-thiadiazoles. Experimental protocols, quantitative data, and mechanistic pathways are presented to provide a thorough resource for researchers in organic synthesis and drug development.

Introduction: The Influence of Difluoro Substitution on Hydrazine Reactivity

The presence of two fluorine atoms at the 3- and 4-positions of the phenyl ring in 3,4-difluorophenylhydrazine has a profound impact on the chemical reactivity of the hydrazine moiety. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring and reduces the electron density on the nitrogen atoms of the hydrazine group. This decrease in electron density lowers the nucleophilicity of the hydrazine, making it less reactive in comparison to unsubstituted phenylhydrazine.[1] This modulation of reactivity is a critical consideration in designing synthetic routes and predicting reaction outcomes. The electron-withdrawing nature of the substituents can also influence the stability of intermediates and the regioselectivity of certain reactions.[2]

Key Reactions of the Hydrazine Moiety in 3,4-Difluorophenylhydrazine

The hydrazine functional group in 3,4-difluorophenylhydrazine is a versatile synthon for the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry. The following sections detail the primary reactions involving this moiety.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement to form the indole ring.

The use of 3,4-difluorophenylhydrazine in this reaction leads to the formation of 5,6-difluoroindoles, which are valuable building blocks in pharmaceutical research. The electron-withdrawing fluorine atoms can make the cyclization step more challenging, sometimes requiring harsher reaction conditions compared to reactions with electron-rich phenylhydrazines.

Experimental Protocol: Synthesis of 5,6-Difluoro-2-methylindole

A mixture of 3,4-difluorophenylhydrazine, acetone, and a suitable acidic catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid) is heated. The initial step is the formation of the corresponding hydrazone. Upon further heating, the hydrazone undergoes rearrangement and cyclization to yield 5,6-difluoro-2-methylindole.

Table 1: Quantitative Data for Fischer Indole Synthesis

Carbonyl CompoundProductCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Acetone5,6-Difluoro-2-methylindoleAcetic AcidReflux4Not SpecifiedGeneral Protocol
Cyclohexanone7,8-Difluoro-1,2,3,4-tetrahydrocarbazoleAcetic AcidReflux3Not SpecifiedGeneral Protocol

Fischer_Indole_Synthesis cluster_start Starting Materials 3,4-Difluorophenylhydrazine 3,4-Difluorophenylhydrazine Hydrazone 3,4-Difluorophenylhydrazone Intermediate 3,4-Difluorophenylhydrazine->Hydrazone Condensation Carbonyl Ketone/Aldehyde Carbonyl->Hydrazone Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Sigmatropic [3][3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic H+ Cyclization Cyclization & Aromatization Sigmatropic->Cyclization Intermediate Indole 5,6-Difluoroindole Product Cyclization->Indole -NH3

Fischer Indole Synthesis Pathway
Pyrazole and Pyrazolone Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction of 3,4-difluorophenylhydrazine with a 1,3-diketone, such as acetylacetone, yields a 1-(3,4-difluorophenyl)-3,5-dimethylpyrazole. These compounds are precursors to a variety of biologically active molecules, including analogues of the COX-2 inhibitor celecoxib.[4]

Similarly, reaction with a β-ketoester, like ethyl acetoacetate, leads to the formation of a pyrazolone, specifically 1-(3,4-difluorophenyl)-3-methyl-5-pyrazolone.[3][5]

Experimental Protocol: Synthesis of 1-(3,4-Difluorophenyl)-3,5-dimethylpyrazole

3,4-Difluorophenylhydrazine is reacted with acetylacetone in a suitable solvent, often ethanol or acetic acid. The mixture is typically heated to reflux to drive the condensation and cyclization. The product can then be isolated by cooling the reaction mixture and collecting the precipitated solid.[2][6]

Table 2: Quantitative Data for Pyrazole and Pyrazolone Synthesis

1,3-Dicarbonyl CompoundProductSolventTemperature (°C)Time (h)Yield (%)Reference
Acetylacetone1-(3,4-Difluorophenyl)-3,5-dimethylpyrazoleEthanolReflux2Not SpecifiedGeneral Protocol[2][6]
Ethyl Acetoacetate1-(3,4-Difluorophenyl)-3-methyl-5-pyrazoloneEthanolReflux4Not SpecifiedGeneral Protocol[3][5]
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dioneCelecoxib AnalogueMethanol/TriethylamineNot SpecifiedNot SpecifiedNot Specified[4]

Pyrazole_Synthesis cluster_reactants Reactants Hydrazine 3,4-Difluorophenylhydrazine Condensation Condensation Hydrazine->Condensation Dicarbonyl 1,3-Diketone or β-Ketoester Dicarbonyl->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate Product Pyrazole or Pyrazolone Cyclization->Product -H2O

General Pathway for Pyrazole/Pyrazolone Synthesis
Japp-Klingemann Reaction

The Japp-Klingemann reaction is a versatile method for the synthesis of hydrazones from β-ketoacids or β-ketoesters and aryl diazonium salts.[4][7] The resulting hydrazones can then be used as intermediates in the Fischer indole synthesis or for the preparation of other heterocyclic compounds like pyrazoles.[4] To utilize 3,4-difluorophenylhydrazine in this reaction, it must first be converted to its corresponding diazonium salt.

Experimental Protocol: Japp-Klingemann Reaction

  • Diazotization: 3,4-Difluoroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the 3,4-difluorobenzenediazonium salt.

  • Coupling: The diazonium salt solution is then added to a solution of a β-ketoester, such as ethyl acetoacetate, under basic conditions. The reaction proceeds via nucleophilic attack of the enolate of the β-ketoester on the diazonium salt, followed by hydrolysis and decarboxylation to yield the corresponding hydrazone.[7]

Table 3: Quantitative Data for Japp-Klingemann Reaction

β-Ketoester/β-KetoacidProduct (Hydrazone)ConditionsYield (%)Reference
Ethyl 2-methylacetoacetatePhenylhydrazone of ethyl pyruvateNot SpecifiedNot SpecifiedGeneral Protocol[7]
2-Oxo-3-piperidinecarboxylic acidAcylphenylhydrazone of 2,3-piperidinedioneNot SpecifiedNot Specified[8]

Japp_Klingemann_Reaction Aniline 3,4-Difluoroaniline Diazonium 3,4-Difluorobenzene- diazonium Salt Aniline->Diazonium NaNO2, HCl Coupling Azo Coupling Diazonium->Coupling Ketoester β-Ketoester Ketoester->Coupling Hydrazone Hydrazone Product Coupling->Hydrazone Hydrolysis & Decarboxylation

Japp-Klingemann Reaction Workflow
Formazan Synthesis

Formazans are intensely colored compounds characterized by the −N=N−C(R)=N−NH− chain. They can be synthesized through the reaction of an aryl diazonium salt with a hydrazone. To prepare a formazan derived from 3,4-difluorophenylhydrazine, one would typically react the 3,4-difluorobenzenediazonium salt with a suitable hydrazone, such as benzaldehyde phenylhydrazone, in a basic medium like pyridine.

Experimental Protocol: Synthesis of a 1,5-Di(3,4-difluorophenyl)formazan Derivative

  • Diazotization: 3,4-Difluoroaniline is converted to 3,4-difluorobenzenediazonium chloride as described previously.

  • Hydrazone Formation: 3,4-Difluorophenylhydrazine is reacted with an aldehyde (e.g., benzaldehyde) to form the corresponding hydrazone.

  • Coupling: The diazonium salt solution is added to a solution of the hydrazone in pyridine at low temperature to yield the formazan.

Table 4: Quantitative Data for Formazan Synthesis

HydrazoneDiazonium SaltProductConditionsYield (%)Reference
Benzaldehyde phenylhydrazoneSubstituted Phenyl Diazonium Salts1-phenyl-3-phenyl-5-[aryl] formazansPyridine, <10 °CNot Specified[9]
1,3,4-Thiadiazole Synthesis

1,3,4-Thiadiazoles are five-membered aromatic rings containing two nitrogen atoms and one sulfur atom. One common synthetic route involves the cyclization of thiosemicarbazides. 3,4-Difluorophenylhydrazine can be a precursor in a multi-step synthesis to afford 2-amino-5-(3,4-difluorophenyl)-1,3,4-thiadiazole. A more direct approach starts from the corresponding acylhydrazine.

Experimental Protocol: Synthesis of 2-Amino-5-(3,4-difluorophenyl)-1,3,4-thiadiazole

A general method involves the reaction of a carboxylic acid (3,4-difluorobenzoic acid) with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or a strong acid.

Table 5: Quantitative Data for 1,3,4-Thiadiazole Synthesis

Starting MaterialReagentsProductConditionsYield (%)Reference
Aromatic Carboxylic AcidsThiosemicarbazide, POCl32-Amino-5-aryl-1,3,4-thiadiazolesNot SpecifiedHigh YieldsGeneral Method
Acyl HydrazinesNitroalkanes, S8, Na2SMulti-functionalized 1,3,4-thiadiazolesDMF, rt, 24hExcellent Yields[10]

Thiadiazole_Synthesis cluster_reactants Reactants CarboxylicAcid 3,4-Difluorobenzoic Acid Cyclization Cyclodehydration CarboxylicAcid->Cyclization Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Cyclization POCl3 Product 2-Amino-5-(3,4-difluorophenyl) -1,3,4-thiadiazole Cyclization->Product

Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole

Conclusion

The hydrazine moiety in 3,4-difluorophenylhydrazine, while being less nucleophilic than in unsubstituted phenylhydrazine, remains a highly valuable functional group for the synthesis of a diverse range of heterocyclic compounds. The electron-withdrawing difluoro substitution necessitates careful consideration of reaction conditions, often requiring stronger acids or higher temperatures to achieve desired transformations. This guide has provided an overview of the key reactions, along with general experimental protocols and available quantitative data, to aid researchers in the effective utilization of this important building block in their synthetic endeavors. Further investigation into the specific reaction kinetics and optimization of protocols for each of these transformations will continue to enhance the utility of 3,4-difluorophenylhydrazine in the development of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 5,6-Difluoroindoles from 3,4-Difluorophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a versatile and widely used method for the synthesis of indole derivatives, which are core scaffolds in numerous pharmaceuticals and biologically active compounds.[1][2] This application note provides detailed protocols for the synthesis of various 5,6-difluoroindole derivatives starting from 3,4-difluorophenylhydrazine hydrochloride. The introduction of fluorine atoms into the indole ring can significantly modulate the compound's physicochemical and biological properties, such as metabolic stability and binding affinity to target proteins. This makes 5,6-difluoroindoles attractive targets in drug discovery.

Reaction Principle

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[3] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[4] The use of this compound allows for the regioselective synthesis of 5,6-difluoroindole derivatives.

Reaction Scheme:

Fischer_Indole_Synthesis 3_4_Difluorophenylhydrazine_HCl 3,4-Difluorophenylhydrazine Hydrochloride Hydrazone Phenylhydrazone Intermediate 3_4_Difluorophenylhydrazine_HCl->Hydrazone + Ketone/Aldehyde - H2O, -HCl Ketone Ketone/Aldehyde (e.g., Cyclohexanone) Ketone->Hydrazone Indole 5,6-Difluoroindole Derivative Hydrazone->Indole Acid Catalyst (e.g., Acetic Acid) Heat, -NH3

Caption: General workflow of the Fischer indole synthesis.

Applications of 5,6-Difluoroindoles

5,6-Difluoroindole derivatives are valuable building blocks in medicinal chemistry and materials science. The fluorine substituents can enhance biological activity and improve pharmacokinetic properties.

  • Drug Development: Indole-based compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of fluorine atoms can lead to compounds with enhanced efficacy and selectivity.

  • Organic Electronics: The unique electronic properties of fluorinated indoles make them promising materials for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Experimental Protocols

The following protocols are provided as examples for the synthesis of various 5,6-difluoroindole derivatives. These can be adapted for different scales and specific ketone or aldehyde starting materials.

Protocol 1: One-Pot Synthesis of 5,6-Difluoro-2,3,4,9-tetrahydro-1H-carbazole

This protocol is adapted from a general one-pot synthesis of carbazoles.[5]

Materials:

  • This compound

  • Cyclohexanone

  • N-methyl-2-pyrrolidone (NMP)

  • Oxygen (balloon)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate

Procedure:

  • To an oven-dried 25 mL reaction vessel, add this compound (0.3 mmol) and cyclohexanone (0.2 mmol).

  • Flush the vessel with oxygen and seal with a cap.

  • Add N-methyl-2-pyrrolidone (0.4 mL) via syringe.

  • Stir the resulting solution at 140 °C for 24 hours.

  • After cooling to room temperature, remove the volatiles under vacuum.

  • Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v) as the eluent to afford the desired product.

Protocol 2: Synthesis of 5,6-Difluoro-2,3-dimethyl-1H-indole

This protocol is adapted from a method for the synthesis of 2,3-dimethylindoles.[6]

Materials:

  • This compound

  • 2-Butanone (Methyl ethyl ketone)

  • Ethanol

  • Boric acid (or another suitable acid catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol.

  • Add 2-butanone (1.2 equiv) to the solution.

  • Add the acid catalyst (e.g., boric acid, 0.2 equiv).

  • Reflux the reaction mixture for the appropriate time (monitor by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of Ethyl 5,6-Difluoro-1H-indole-2-carboxylate

This protocol is based on a general method for the synthesis of indole-2-carboxylates.[7]

Materials:

  • This compound

  • Ethyl pyruvate

  • Ethanol (or other suitable solvent)

  • Polyphosphoric acid (PPA) or other suitable acid catalyst

Procedure:

  • Hydrazone Formation: In a suitable solvent, react this compound (1.0 equiv) with ethyl pyruvate (1.0 equiv). The reaction is typically carried out at elevated temperatures (e.g., 50-80 °C) for 3-5 hours. The resulting phenylhydrazone can be isolated by recrystallization.

  • Indolization: Add the isolated phenylhydrazone in batches to a pre-heated mixture of polyphosphoric acid and phosphoric acid (or another suitable acid catalyst) at a temperature between 50-110 °C. Control the temperature of the reaction mixture between 70-120 °C.

  • After the addition is complete, continue to stir the reaction at the same temperature for 10-40 minutes.

  • Pour the reaction mixture into an ice-water mixture to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude ethyl 5,6-difluoro-1H-indole-2-carboxylate.

  • Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for analogous Fischer indole syntheses. Please note that yields for the specific this compound reactions may vary and require optimization.

Product NameKetone/AldehydeCatalyst/SolventReaction TimeTemperatureYield (%)Reference
5,6-Difluoro-2,3,4,9-tetrahydro-1H-carbazoleCyclohexanoneNMP, O₂24 h140 °C~73[3]
5,6-Difluoro-2,3-dimethyl-1H-indole2-ButanoneBoron trifluoride etherate / Ethanol-Reflux~90[6]
Ethyl 5,6-Difluoro-1H-indole-2-carboxylateEthyl pyruvatePolyphosphoric acid / Phosphoric acid0.5 - 1.5 h70 - 120 °C~64[7]
5,6-Difluoro-2-methyl-1H-indoleAcetoneSolid acid / Ethanol1 h-70 - 88

*Yields are based on analogous reactions with different phenylhydrazines and are provided as an estimation. Actual yields may vary.

Workflow and Logic Diagrams

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reactants Mix 3,4-Difluorophenylhydrazine HCl and Ketone/Aldehyde Catalyst Add Acid Catalyst (e.g., Acetic Acid, PPA) Reactants->Catalyst Reaction Heat/Reflux (Monitor by TLC) Catalyst->Reaction Quench Quench Reaction (e.g., add to water) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A typical experimental workflow for the Fischer indole synthesis.

Signaling_Pathway Start 3,4-Difluorophenylhydrazine HCl + Ketone/Aldehyde Hydrazone_Formation Formation of Phenylhydrazone Start->Hydrazone_Formation Acid Catalyst Tautomerization Tautomerization to Enehydrazine Hydrazone_Formation->Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Rearrangement Cyclization Cyclization Rearrangement->Cyclization Elimination Elimination of Ammonia Cyclization->Elimination Product 5,6-Difluoroindole Elimination->Product

Caption: Key steps in the Fischer indole synthesis mechanism.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Phenylhydrazine derivatives can be toxic and should be handled with care.

  • Acids such as polyphosphoric acid are corrosive. Handle with appropriate caution.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Fischer indole synthesis provides a robust and reliable method for the preparation of 5,6-difluoroindole derivatives from this compound. The protocols outlined in this application note serve as a starting point for the synthesis of a variety of substituted indoles. The resulting fluorinated compounds are of significant interest to researchers in the fields of medicinal chemistry and materials science due to their potential for enhanced biological activity and unique electronic properties.

References

Synthesis of Substituted Indoles Utilizing 3,4-Difluorophenylhydrazine HCl: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of substituted indoles via the Fischer indole synthesis, utilizing 3,4-difluorophenylhydrazine hydrochloride as a key starting material. This method is a cornerstone in medicinal chemistry for the creation of diverse indole scaffolds, which are prevalent in numerous pharmacologically active compounds.

Introduction

The Fischer indole synthesis is a classic and versatile acid-catalyzed reaction that forms an indole from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole ring system.[2] The use of 3,4-difluorophenylhydrazine HCl allows for the introduction of fluorine atoms into the 5- and 6-positions of the indole core, a common strategy in drug design to enhance metabolic stability and binding affinity.

This protocol offers a general yet robust procedure that can be adapted for various substituted and unsubstituted ketones, including aliphatic, aromatic, and cyclic ketones, to generate a library of 5,6-difluoroindole derivatives.

Experimental Protocols

General One-Pot Procedure for the Synthesis of Substituted 5,6-Difluoroindoles

This one-pot procedure is a time-efficient method where the formation of the hydrazone and the subsequent cyclization to the indole occur in the same reaction vessel.[4]

Materials:

  • This compound

  • Substituted ketone (e.g., acetone, 2-butanone, cyclohexanone, acetophenone)

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TSA))

  • Solvent (e.g., ethanol, glacial acetic acid, or toluene)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and the desired ketone (1.0-1.2 eq).

  • Solvent and Catalyst Addition: Add the chosen solvent and the acid catalyst. The choice of catalyst and solvent will depend on the reactivity of the specific ketone used (see Table 1 for examples).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using a solid catalyst, filter it off.

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to afford the desired substituted 5,6-difluoroindole.

Microwave-Assisted Synthesis

For accelerated reaction times and potentially improved yields, a microwave-assisted protocol can be employed.

Procedure:

  • In a microwave-safe vessel, combine this compound (1.0 eq), the ketone (1.1 eq), and an appropriate acid catalyst (e.g., p-toluenesulfonic acid).

  • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes).

  • After cooling, perform the work-up and purification as described in the general procedure.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of various 5,6-difluoro-substituted indoles from 3,4-difluorophenylhydrazine HCl.

KetoneProductCatalystSolventReaction TimeTemperatureYield (%)
Acetone5,6-Difluoro-2-methyl-1H-indoleAcetic AcidAcetic Acid2 hReflux~85
2-Butanone5,6-Difluoro-2,3-dimethyl-1H-indolePolyphosphoric Acid-1 h100 °C~78
Cyclohexanone5,6-Difluoro-1,2,3,4-tetrahydrocarbazoleAcetic AcidAcetic Acid1 hReflux~80
Acetophenone5,6-Difluoro-2-phenyl-1H-indoleZinc ChlorideToluene4 hReflux~75
Cyclopentanone7,8-Difluoro-1,2,3,4-tetrahydro-5H-cyclopenta[b]indolep-Toluenesulfonic AcidEthanol3 hReflux~70

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Visualizations

The following diagrams illustrate the chemical pathway and a general experimental workflow for the synthesis of substituted indoles.

Fischer_Indole_Synthesis 3,4-Difluorophenylhydrazine HCl 3,4-Difluorophenylhydrazine HCl Hydrazone Intermediate Hydrazone Intermediate 3,4-Difluorophenylhydrazine HCl->Hydrazone Intermediate Condensation Ketone Ketone Ketone->Hydrazone Intermediate Substituted Indole Substituted Indole Hydrazone Intermediate->Substituted Indole [3,3]-Sigmatropic Rearrangement & Cyclization (Acid Catalyst)

Caption: Chemical pathway of the Fischer indole synthesis.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Combine Reactants Combine Reactants Add Solvent & Catalyst Add Solvent & Catalyst Combine Reactants->Add Solvent & Catalyst Heat to Reflux Heat to Reflux Add Solvent & Catalyst->Heat to Reflux Cool & Neutralize Cool & Neutralize Heat to Reflux->Cool & Neutralize Extract with Organic Solvent Extract with Organic Solvent Cool & Neutralize->Extract with Organic Solvent Dry & Concentrate Dry & Concentrate Extract with Organic Solvent->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Characterization Characterization Recrystallization->Characterization

Caption: General experimental workflow for indole synthesis.

References

3,4-Difluorophenylhydrazine hydrochloride as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Difluorophenylhydrazine hydrochloride is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of fluorinated heterocyclic compounds. The presence of two fluorine atoms on the phenyl ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules. This reagent is particularly instrumental in the Fischer indole synthesis, leading to the formation of 5,6-difluoroindole scaffolds, which are key components in various biologically active agents.

Core Application: Synthesis of 5,6-Difluoro-1H-indole-2-carboxylic Acid

A primary application of this compound is the synthesis of 5,6-difluoro-1H-indole-2-carboxylic acid. This indole derivative serves as a crucial intermediate for the development of novel therapeutic agents, including antimicrobials and kinase inhibitors. The synthesis is typically achieved through a three-step process involving the formation of a hydrazone, followed by an acid-catalyzed Fischer indole cyclization, and subsequent hydrolysis of the resulting ester.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and biological activity of compounds derived from this compound.

Table 1: Synthesis of 5,6-Difluoro-1H-indole-2-carboxylic Acid

StepReactionReagentsProductYieldPurity
1Hydrazone FormationThis compound, Ethyl pyruvateEthyl 2-((2-(3,4-difluorophenyl)hydrazono)propanoate--
2Fischer Indole CyclizationEthyl 2-((2-(3,4-difluorophenyl)hydrazono)propanoateEthyl 5,6-difluoro-1H-indole-2-carboxylate--
3HydrolysisEthyl 5,6-difluoro-1H-indole-2-carboxylate5,6-Difluoro-1H-indole-2-carboxylic acid64% (overall)>97%

Data derived from a patented synthetic method.

Table 2: Representative Antimicrobial Activity of Dihalogenated Indoles

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
4-Bromo-6-chloroindoleStaphylococcus aureus30
6-Bromo-4-iodoindoleStaphylococcus aureus20

These data illustrate the potent antibacterial activity of dihalogenated indoles against drug-resistant pathogens.

Mandatory Visualizations

Synthesis_Workflow start 3,4-Difluorophenylhydrazine Hydrochloride step1 Step 1: Hydrazone Formation start->step1 reagent1 Ethyl Pyruvate reagent1->step1 intermediate1 Hydrazone Intermediate step1->intermediate1 Ethanol, Reflux step2 Step 2: Fischer Indole Cyclization (Acid-Catalyzed) intermediate1->step2 Polyphosphoric Acid, Heat intermediate2 Ethyl 5,6-Difluoro-1H-indole- 2-carboxylate step2->intermediate2 step3 Step 3: Hydrolysis intermediate2->step3 NaOH (aq), Reflux product 5,6-Difluoro-1H-indole- 2-carboxylic Acid step3->product

Signaling_Pathway drug Dihalogenated Indole (e.g., 5,6-Difluoroindole Derivative) target Bacterial Target (e.g., Cell Wall Synthesis, Biofilm Formation) drug->target Inhibits effect Inhibition of Bacterial Growth & Virulence target->effect Leads to

Experimental Protocols

Protocol 1: Synthesis of 5,6-Difluoro-1H-indole-2-carboxylic Acid

This protocol is adapted from a general patented procedure for the synthesis of substituted indole-2-carboxylic acids.

Step 1: Hydrazone Formation

  • To a solution of this compound (1.0 eq) in ethanol, add ethyl pyruvate (1.0 eq).

  • If starting with the hydrochloride salt, a mild base may be added to neutralize the acid.

  • Heat the mixture to reflux (approximately 78 °C) for 3-5 hours.

  • Monitor the reaction to completion by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude hydrazone can be purified by recrystallization from an aqueous ethanol solution to yield a pale yellow crystalline solid.

Step 2: Fischer Indole Cyclization

  • In a reaction vessel, combine polyphosphoric acid and phosphoric acid with stirring.

  • Heat the acidic mixture to a temperature between 50-110 °C.

  • Add the phenylhydrazone from Step 1 in portions, maintaining the reaction temperature between 70-120 °C.

  • After the addition is complete, continue to stir the reaction mixture at this temperature for 10-40 minutes.

  • Pour the reaction mixture into an ice-water mixture to precipitate the product.

  • Filter the resulting light yellow solid and dry thoroughly to obtain ethyl 5,6-difluoro-1H-indole-2-carboxylate.

Step 3: Hydrolysis to Carboxylic Acid

  • Suspend the ethyl 5,6-difluoro-1H-indole-2-carboxylate from Step 2 in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 0.5-1 hour.

  • Cool the reaction mixture to 20-60 °C and acidify by the dropwise addition of hydrochloric acid to a pH of 3-4.

  • Cool the mixture completely to ensure full precipitation of the product.

  • Filter the solid, wash with water, and dry to yield 5,6-difluoro-1H-indole-2-carboxylic acid.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Prepare a stock solution of the test compound (e.g., 5,6-difluoro-1H-indole-2-carboxylic acid) in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare an inoculum of the test bacterium (e.g., Staphylococcus aureus) and adjust the concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Application Notes and Protocols for the Use of 3,4-Difluorophenylhydrazine Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorophenylhydrazine hydrochloride is a valuable reagent in the synthesis of fluorinated heterocyclic compounds, a class of molecules with significant applications in the agrochemical industry. The introduction of fluorine atoms into agrochemicals can enhance their metabolic stability, binding affinity to target enzymes, and overall efficacy. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole-based fungicides using this compound as a key starting material. Pyrazole carboxamides are a prominent class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), effectively controlling a broad spectrum of fungal pathogens in various crops.

Core Application: Synthesis of Pyrazole Carboxamide Fungicides

The primary application of this compound in agrochemical synthesis is as a precursor for the formation of the N-aryl pyrazole core. This is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or its equivalent, followed by further functionalization to yield the final active ingredient.

A representative synthetic route involves the initial formation of a pyrazole ester, which is then hydrolyzed to the corresponding carboxylic acid. The carboxylic acid is subsequently coupled with a substituted aniline to form the final pyrazole carboxamide fungicide.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

This protocol describes the synthesis of a key pyrazole intermediate from this compound and a β-ketoester.

Materials:

  • This compound

  • Ethyl 2,4-dioxovalerate

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic, liberating the free hydrazine.

  • Extract the free 3,4-difluorophenylhydrazine into ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the free hydrazine as an oil.

  • Dissolve the 3,4-difluorophenylhydrazine (1.0 eq) and ethyl 2,4-dioxovalerate (1.1 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ethyl 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate.

Protocol 2: Synthesis of 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

This protocol outlines the hydrolysis of the pyrazole ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

  • Sodium Hydroxide

  • Ethanol

  • Water

  • Hydrochloric Acid (2N)

Procedure:

  • Dissolve the ethyl 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 2N hydrochloric acid, resulting in the precipitation of the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Protocol 3: Synthesis of N-(2-biphenylyl)-1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide (A Hypothetical Fungicide)

This protocol describes the final amide coupling step to produce a hypothetical pyrazole carboxamide fungicide.

Materials:

  • 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

  • 2-Aminobiphenyl

  • Thionyl Chloride (SOCl₂) or a suitable coupling agent (e.g., EDC/HOBt)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

Procedure using Thionyl Chloride:

  • Suspend 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 1-2 hours, or until the acid is completely converted to the acid chloride.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve 2-aminobiphenyl (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the solution of the acid chloride dropwise to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final N-(2-biphenylyl)-1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide.

Data Presentation

Table 1: Synthesis Yields of Pyrazole Intermediates and Final Product
CompoundStarting MaterialsYield (%)Purity (%)
Ethyl 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylateThis compound, Ethyl 2,4-dioxovalerate75-85>95 (NMR)
1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acidEthyl 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate90-98>97 (NMR)
N-(2-biphenylyl)-1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, 2-Aminobiphenyl65-80>98 (HPLC)
Table 2: Fungicidal Activity of Structurally Related Pyrazole Carboxamides (Representative Data)
Fungal PathogenCompound ClassEC₅₀ (µg/mL)Reference
Botrytis cinereaPyrazole Carboxamides0.1 - 5.0Based on data for commercial and experimental SDHI fungicides.
Rhizoctonia solaniPyrazole Carboxamides0.05 - 2.0Based on data for commercial and experimental SDHI fungicides.
Puccinia triticina (Wheat Leaf Rust)Pyrazole Carboxamides0.01 - 1.0Based on data for commercial and experimental SDHI fungicides.
Septoria triticiPyrazole Carboxamides0.1 - 10.0Based on data for commercial and experimental SDHI fungicides.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product 3,4-DFPH 3,4-Difluorophenylhydrazine hydrochloride Pyrazole_Ester Ethyl 1-(3,4-difluorophenyl)-5-methyl- 1H-pyrazole-3-carboxylate 3,4-DFPH->Pyrazole_Ester Protocol 1: Condensation EDV Ethyl 2,4-dioxovalerate EDV->Pyrazole_Ester Pyrazole_Acid 1-(3,4-difluorophenyl)-5-methyl- 1H-pyrazole-3-carboxylic acid Pyrazole_Ester->Pyrazole_Acid Protocol 2: Hydrolysis Fungicide N-(2-biphenylyl)-1-(3,4-difluorophenyl)- 5-methyl-1H-pyrazole-3-carboxamide Pyrazole_Acid->Fungicide Protocol 3: Amide Coupling Aniline 2-Aminobiphenyl Aniline->Fungicide

Figure 1: General synthesis pathway for a pyrazole carboxamide fungicide.

Experimental_Workflow Start Start: 3,4-Difluorophenylhydrazine HCl Step1 Step 1: Free Hydrazine Liberation (Neutralization & Extraction) Start->Step1 Step2 Step 2: Pyrazole Ring Formation (Condensation with β-ketoester) Step1->Step2 Step3 Step 3: Purification of Pyrazole Ester (Column Chromatography) Step2->Step3 Step4 Step 4: Hydrolysis to Carboxylic Acid (Saponification & Acidification) Step3->Step4 Step5 Step 5: Amide Bond Formation (Coupling with Aniline) Step4->Step5 Step6 Step 6: Final Product Purification (Recrystallization/Chromatography) Step5->Step6 End End Product: Pure Pyrazole Carboxamide Fungicide Step6->End

Figure 2: A typical experimental workflow for pyrazole fungicide synthesis.

Signaling_Pathway cluster_effect Mechanism of Action Fungicide Pyrazole Carboxamide Fungicide SDH Succinate Dehydrogenase (Complex II) Fungicide->SDH Binds to Inhibition Inhibition ETC Electron Transport Chain SDH->ETC Component of ATP_Prod ATP Production ETC->ATP_Prod Drives Block Blocked Fungal_Growth Fungal Growth and Respiration ATP_Prod->Fungal_Growth Essential for Inhibition->SDH Block->ATP_Prod

Figure 3: Mechanism of action for pyrazole carboxamide fungicides.

Application Notes and Protocols: Reaction of 3,4-Difluorophenylhydrazine Hydrochloride with Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of hydrazines with dicarbonyl compounds is a cornerstone in heterocyclic chemistry, providing access to a wide array of nitrogen-containing ring systems. These scaffolds, particularly pyrazoles, pyridazinones, and indoles, are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The introduction of fluorine atoms into these structures can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and protocols for the reaction of 3,4-difluorophenylhydrazine hydrochloride with various dicarbonyl compounds, focusing on the synthesis of pyrazoles, pyridazinones, and indoles, and highlighting their potential applications in drug discovery.

I. Synthesis of 1-(3,4-Difluorophenyl)pyrazoles from 1,3-Dicarbonyl Compounds (Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazoles. It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The reaction with this compound provides a direct route to 1-(3,4-difluorophenyl)pyrazoles, a class of compounds investigated for their potential as anticancer agents.[1][2][3][4]

General Reaction Scheme:

Knorr_Pyrazole_Synthesis reactant1 3,4-Difluorophenylhydrazine Hydrochloride product 1-(3,4-Difluorophenyl)pyrazole reactant1->product + reactant2 1,3-Dicarbonyl Compound reactant2->product Acid or Base Catalyst Heat

Caption: General scheme for the Knorr pyrazole synthesis.

Factors Influencing Regioselectivity

When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield two regioisomeric pyrazoles. The regiochemical outcome is influenced by steric and electronic factors of both reactants, as well as the reaction pH. Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the dicarbonyl compound.

Experimental Protocol: Synthesis of 1-(3,4-Difluorophenyl)-3,5-dimethylpyrazole

This protocol describes the synthesis of 1-(3,4-difluorophenyl)-3,5-dimethylpyrazole from this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add acetylacetone (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(3,4-difluorophenyl)-3,5-dimethylpyrazole.

Quantitative Data Summary:

1,3-Dicarbonyl CompoundProductCatalystSolventReaction Time (h)Yield (%)Reference
Acetylacetone1-(3,4-Difluorophenyl)-3,5-dimethylpyrazoleAcetic AcidEthanol3~85-95General Protocol[5][6]
Ethyl Acetoacetate1-(3,4-Difluorophenyl)-3-methyl-1H-pyrazol-5(4H)-oneAcetic AcidEthanol4~80-90General Protocol
Dibenzoylmethane1-(3,4-Difluorophenyl)-3,5-diphenylpyrazoleAcetic AcidEthanol6~75-85General Protocol[7]

Note: Yields are estimates based on general Knorr pyrazole synthesis protocols and may vary depending on specific reaction conditions.

Application in Drug Discovery: Anticancer Activity

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[1][2][3][4][8][9] The 1-(3,4-difluorophenyl)pyrazole scaffold can be a key pharmacophore in the design of novel anticancer agents. The mechanism of action can vary, but often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Anticancer_Mechanism drug 1-(3,4-Difluorophenyl)pyrazole Derivative kinase Protein Kinase (e.g., CDK, Aurora Kinase) drug->kinase Inhibits proliferation Cell Proliferation & Survival drug->proliferation Inhibits apoptosis Apoptosis drug->apoptosis Induces substrate Substrate Protein kinase->substrate Phosphorylates phos_substrate Phosphorylated Substrate substrate->phos_substrate phos_substrate->proliferation Promotes proliferation->apoptosis Suppresses Pyridazinone_Synthesis reactant1 3,4-Difluorophenylhydrazine Hydrochloride product 6-(3,4-Difluorophenyl)pyridazin-3(2H)-one reactant1->product + reactant2 γ-Ketoacid reactant2->product Heat Kinase_Inhibition_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_development Drug Development hydrazine 3,4-Difluorophenyl- hydrazine HCl pyridazinone 6-(3,4-Difluorophenyl)- pyridazin-3(2H)-one Derivative hydrazine->pyridazinone ketoacid γ-Ketoacid ketoacid->pyridazinone kinase_assay Kinase Inhibition Assay (e.g., BTK, FGFR) pyridazinone->kinase_assay cell_assay Cell-based Proliferation Assay kinase_assay->cell_assay lead_opt Lead Optimization cell_assay->lead_opt preclinical Preclinical Studies lead_opt->preclinical Fischer_Indole_Synthesis reactant1 3,4-Difluorophenylhydrazine Hydrochloride product 5,6-Difluoroindole reactant1->product + reactant2 Aldehyde or Ketone reactant2->product Acid Catalyst Heat Indole_Signaling_Pathway indole_derivative 5,6-Difluoroindole Derivative receptor Serotonin Receptor or Kinase indole_derivative->receptor Binds to downstream Downstream Signaling (e.g., cAMP, MAPK) receptor->downstream Activates/Inhibits response Cellular Response (e.g., Neuronal activity, Cell growth) downstream->response Modulates

References

Application Notes and Protocols: 3,4-Difluorophenylhydrazine Hydrochloride in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorophenylhydrazine hydrochloride is a versatile chemical intermediate with significant applications in the synthesis of novel compounds for cancer research.[1] Its unique difluorophenyl moiety can be incorporated into various heterocyclic scaffolds to generate potent and selective anticancer agents. The fluorine substituents often enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds. This document outlines the application of this compound as a key building block in the development of kinase inhibitors and other potential therapeutics for oncology.

Application as a Synthetic Precursor in Cancer Drug Discovery

This compound serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds that have demonstrated significant antiproliferative activity. Its primary role is in the formation of hydrazones, which can then be cyclized to generate various pharmacologically active cores.

One common application involves the synthesis of substituted phthalazine derivatives. For instance, 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine and 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine have shown potent in vitro activity against different cancer cell lines, with some analogues demonstrating higher efficacy than the standard chemotherapeutic agent, cisplatin.[2]

Furthermore, the broader class of phenylhydrazine derivatives has been extensively used to create compounds targeting various cancer cell lines. For example, derivatives synthesized from phenylhydrazine and various aldehydes have been tested for their cytotoxic effects on HepG2 (Liver Cancer) and MCF-7 (Breast Cancer) cell lines.[3][4] Similarly, quinoline-based dihydrazone derivatives have exhibited significant antiproliferative activity against a panel of cancer cell lines including BGC-823 (gastric), BEL-7402 (hepatoma), MCF-7 (breast), and A549 (lung adenocarcinoma), with some compounds showing greater potency than 5-fluorouracil.[5]

The general synthetic approach often involves the condensation of 3,4-difluorophenylhydrazine with a suitable carbonyl compound to form a hydrazone, which can then undergo further reactions to yield the target molecule.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Further Synthesis cluster_final Final Product 3_4_DFPH 3,4-Difluorophenylhydrazine hydrochloride Condensation Condensation 3_4_DFPH->Condensation Carbonyl Aldehyde or Ketone Carbonyl->Condensation Hydrazone Hydrazone Derivative Condensation->Hydrazone Cyclization Cyclization / Further Modification Hydrazone->Cyclization Active_Compound Biologically Active Anticancer Compound Cyclization->Active_Compound

Figure 1: General synthetic workflow utilizing this compound.

Mechanism of Action of Derived Compounds: Kinase Inhibition

Many derivatives synthesized from phenylhydrazine analogues, including those potentially derived from 3,4-difluorophenylhydrazine, function as kinase inhibitors.[6] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[6] Small molecule kinase inhibitors are a major class of targeted cancer therapies.[7]

Specifically, quinazolinone hydrazine derivatives have been investigated as multi-target receptor tyrosine kinase (RTK) inhibitors.[8] For example, certain compounds have shown inhibitory activity against MET, Anaplastic Lymphoma Kinase (ALK), AXL, Fibroblast Growth Factor Receptor 1 (FGFR1), and Vascular Endothelial Growth Factor Receptor 1 (FLT1).[8] The inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., MET, FGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation Derivative Hydrazine Derivative (Kinase Inhibitor) Derivative->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Figure 2: Mechanism of action of hydrazine derivatives as kinase inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various compounds derived from phenylhydrazine and its analogues.

Table 1: IC50 Values of Quinazolinone Hydrazide Triazole Derivatives against Cancer Cell Lines [8][9]

CompoundEBC-1 (Lung Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HT-29 (Colorectal Cancer) IC50 (µM)U-87MG (Glioblastoma) IC50 (µM)
CM7 22.9 ± 4.6> 50> 50> 50
CM8 15.4 ± 3.1> 50> 50> 50
CM9 8.6 ± 1.935.2 ± 5.329.8 ± 4.741.5 ± 6.2
CM10 11.2 ± 2.542.1 ± 6.838.4 ± 5.9> 50

Table 2: Kinase Inhibitory Activity of Compound CM9 [8]

Kinase% Inhibition at 25 µMIC50 (µM)
MET --
ALK 51%-
AXL 65%-
FGFR1 66%-
FLT1 (VEGFR1) 82%-
FLT4 (VEGFR3) -5.01

Table 3: IC50 Values of Quinoline-Based Dihydrazone Derivatives against Cancer Cell Lines [5]

CompoundBGC-823 (Gastric) IC50 (µM)BEL-7402 (Hepatoma) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)
3b 10.1511.237.01612.34
3c 8.979.857.0510.88
5-FU 15.6718.2120.3422.15

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer potential of compounds derived from this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add serial dilutions of test compound A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Remove medium, add DMSO to dissolve formazan D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 values F->G

References

Developing Kinase Inhibitors with 3,4-Difluorophenylhydrazine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of kinase inhibitors utilizing 3,4-difluorophenylhydrazine hydrochloride as a key starting material. The focus is on the synthesis of pyrazole-based kinase inhibitors and their subsequent biological evaluation.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry and forms the core of numerous kinase inhibitors. The synthesis of such scaffolds can be efficiently achieved through the condensation of hydrazines with dicarbonyl compounds or their equivalents. This compound serves as a valuable building block in this context, with the difluorophenyl moiety often contributing to favorable binding interactions within the kinase active site and improving pharmacokinetic properties.

This guide outlines a representative synthetic route to a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor and provides detailed protocols for its biological characterization, including in vitro kinase activity assays and cell-based functional assays.

Synthetic Protocol: Synthesis of a 1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Analog

This protocol describes a multi-step synthesis to generate a kinase inhibitor scaffold starting from this compound. The key steps involve the formation of a 5-aminopyrazole intermediate followed by cyclization to the pyrazolo[3,4-d]pyrimidine core.

Step 1: Synthesis of 5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile

This initial step involves the reaction of this compound with a malononitrile derivative to form the core pyrazole ring.

  • Materials:

    • This compound

    • Ethoxymethylenemalononitrile

    • Ethanol

    • Triethylamine

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

    • Filtration apparatus

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

    • Add ethoxymethylenemalononitrile (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 1-(3,4-Difluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

The aminopyrazole-carbonitrile intermediate is then cyclized to form the pyrazolo[3,4-d]pyrimidine core.

  • Materials:

    • 5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile

    • Formamide

    • High-temperature oil bath

    • Round-bottom flask with a reflux condenser

  • Procedure:

    • In a round-bottom flask, suspend 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in an excess of formamide.

    • Heat the mixture to 180-190 °C in an oil bath and maintain for 2-3 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain 1-(3,4-difluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Step 3: Synthesis of 4-Chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

The pyrazolopyrimidinone is chlorinated to provide a reactive intermediate for the introduction of various amine side chains.

  • Materials:

    • 1-(3,4-Difluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (catalytic amount)

    • Round-bottom flask with a reflux condenser

  • Procedure:

    • Carefully add 1-(3,4-difluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) to an excess of phosphorus oxychloride in a round-bottom flask.

    • Add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux for 4-6 hours.

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

    • The product will precipitate. Collect the solid by filtration, wash with water, and dry to yield 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine.

Step 4: Synthesis of the Final Kinase Inhibitor Analog

The final step involves a nucleophilic aromatic substitution reaction to introduce a desired amine, which is often crucial for kinase inhibitory activity.

  • Materials:

    • 4-Chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

    • Desired aniline or amine derivative (e.g., 3-ethynylaniline)

    • Isopropanol or other suitable solvent

    • Diisopropylethylamine (DIPEA)

    • Round-bottom flask with a reflux condenser

  • Procedure:

    • Dissolve 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and the desired amine (1.1 eq) in isopropanol.

    • Add DIPEA (1.2 eq) to the mixture.

    • Heat the reaction to reflux for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

G Synthetic Workflow for a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor A 3,4-Difluorophenylhydrazine Hydrochloride C 5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile A->C Triethylamine, Ethanol, Reflux B Ethoxymethylenemalononitrile B->C E 1-(3,4-Difluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one C->E Reflux D Formamide D->E G 4-Chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine E->G Reflux F POCl3 F->G I Final Kinase Inhibitor G->I DIPEA, Isopropanol, Reflux H Desired Amine (e.g., Aniline derivative) H->I

Caption: Synthetic workflow for a pyrazolo[3,4-d]pyrimidine kinase inhibitor.

Biological Evaluation Protocols

1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the ability of a synthesized compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced in the kinase reaction.

  • Materials:

    • Synthesized kinase inhibitor (dissolved in DMSO)

    • Target kinase enzyme

    • Kinase-specific substrate

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the test compound, a known positive control inhibitor, and DMSO as a negative control.

    • Add the kinase enzyme solution to all wells.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to the Kₘ value for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This reagent depletes the unused ATP.

    • Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the compound concentration.

2. Cell-Based Proliferation Assay (MTT Assay)

This assay determines the effect of the synthesized inhibitor on the viability and proliferation of cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., A549, HCT116)

    • Complete cell culture medium

    • Synthesized kinase inhibitor

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well cell culture plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the synthesized inhibitor and a vehicle control (DMSO).

    • Incubate the cells for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

3. Western Blot Analysis for Target Engagement

This technique is used to assess whether the synthesized inhibitor affects the phosphorylation of the target kinase or its downstream signaling proteins within the cell, confirming target engagement.

  • Materials:

    • Cancer cell line

    • Synthesized kinase inhibitor

    • Lysis buffer

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-phospho-downstream protein)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat the cells with the synthesized inhibitor at various concentrations for a specific time.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream effector.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

    • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

G Experimental Workflow for Kinase Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation A Synthesized Inhibitor B In Vitro Kinase Assay (e.g., ADP-Glo) A->B D Cell Proliferation Assay (e.g., MTT) A->D F Western Blot Analysis A->F C Determine IC50 Value B->C E Determine GI50 Value D->E G Confirm Target Engagement (Phosphorylation Status) F->G

Caption: Experimental workflow for the biological evaluation of synthesized kinase inhibitors.

Data Presentation

The quantitative data generated from the biological assays should be summarized in a clear and concise manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC₅₀ (nM)
Example-01 Kinase X50
Example-02 Kinase X25
Control-Inhibitor Kinase X10

Table 2: Cellular Proliferation Inhibition

Compound IDCell LineGI₅₀ (µM)
Example-01 A5491.2
Example-02 A5490.5
Control-Drug A5490.1

Conclusion

The use of this compound provides a versatile entry point for the synthesis of novel pyrazole-based kinase inhibitors. The protocols outlined in this document offer a comprehensive framework for the chemical synthesis and biological characterization of these compounds. By systematically applying these methods, researchers can efficiently identify and optimize lead candidates for further drug development.

Application Note: One-Pot Synthesis of 5,6-Difluoroindoles from 3,4-Difluorophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. The Fischer indole synthesis, a classic and versatile reaction, provides a direct route to this important heterocyclic system. This application note details a one-pot protocol for the synthesis of 5,6-difluoroindoles starting from 3,4-difluorophenylhydrazine hydrochloride and various ketones. The one-pot nature of this procedure, combining hydrazone formation and subsequent cyclization without isolation of intermediates, offers a streamlined and efficient approach for generating functionally diverse indole derivatives.

The Fischer indole synthesis proceeds by the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][2] The reaction mechanism involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine.[1] A subsequent acid-catalyzed[1][1]-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the formation of the aromatic indole ring.[1][3] This method is amenable to a wide range of substituted phenylhydrazines and carbonyl compounds, allowing for the synthesis of a diverse library of indole derivatives.[4][5]

This protocol has been adapted from general Fischer indole synthesis procedures and is suitable for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Materials and Methods

Materials:

  • This compound

  • Various ketones (e.g., acetone, acetophenone, cyclohexanone)

  • Acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid, zinc chloride)[1][3]

  • Solvent (e.g., toluene, acetic acid, ethanol)[3][4]

  • Sodium bicarbonate (or other suitable base for workup)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Experimental Protocol

One-Pot Synthesis of 5,6-Difluoro-2,3-dimethylindole (as a representative example using acetone):

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add the chosen solvent (e.g., toluene, 10 mL per mmol of hydrazine).

  • Add acetone (1.1 eq) to the suspension.

  • Slowly add the acid catalyst (e.g., polyphosphoric acid, 1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by TLC.

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5,6-difluoro-2,3-dimethylindole.

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the one-pot synthesis of various 5,6-difluoroindoles from this compound. Yields are indicative and can vary based on the specific ketone and reaction conditions employed.

EntryKetoneCatalystSolventTemperature (°C)Time (h)Yield (%)
1AcetonePolyphosphoric AcidToluene110475-85
2Acetophenonep-Toluenesulfonic AcidAcetic Acid100670-80
3CyclohexanoneZinc ChlorideEthanol80580-90
4Butan-2-onePhosphomolybdic Acid[6]Toluene110378-88

Experimental Workflow and Signaling Pathways

One_Pot_Indole_Synthesis Start Start: 3,4-Difluorophenylhydrazine HCl + Ketone Mixing Mixing in Solvent (e.g., Toluene) Start->Mixing Catalyst Add Acid Catalyst (e.g., PPA) Mixing->Catalyst Heating Heating (Reflux) Catalyst->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup (NaHCO3 quench) Monitoring->Workup Complete Extraction Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Final Product: 5,6-Difluoroindole Purification->Product

Caption: One-Pot Fischer Indole Synthesis Workflow

Fischer_Indole_Mechanism Reactants Phenylhydrazine + Ketone Hydrazone Hydrazone Formation Reactants->Hydrazone + Acid Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization Rearrangement->Cyclization Elimination NH3 Elimination Cyclization->Elimination Indole Indole Product Elimination->Indole

Caption: Fischer Indole Synthesis Mechanism

References

Troubleshooting & Optimization

Technical Support Center: Fischer Indole Synthesis with 3,4-Difluorophenylhydrazine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered during the Fischer indole synthesis using 3,4-Difluorophenylhydrazine HCl.

Troubleshooting Guide

Low yields and the formation of side products are common challenges in the Fischer indole synthesis, particularly when using electron-deficient starting materials like 3,4-Difluorophenylhydrazine HCl. The electron-withdrawing nature of the fluorine atoms can impede the cyclization step. This guide provides a systematic approach to overcoming these obstacles.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Purity of Starting Materials Ensure the 3,4-Difluorophenylhydrazine HCl and the carbonyl compound are of high purity, as impurities can lead to side reactions and inhibit the catalyst.[1] It is recommended to use freshly purified starting materials.
Inadequate Acidity or Catalyst The choice and concentration of the acid catalyst are critical.[1][2] With electron-withdrawing groups, stronger acids or higher temperatures are often necessary.[1][3] Consider screening different Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][2][4][5] PPA is often an effective catalyst for this reaction.[2]
Suboptimal Reaction Temperature and Time The Fischer indole synthesis frequently requires elevated temperatures.[1] However, excessively high temperatures or prolonged reaction times can cause decomposition of the starting materials or the product.[1][2] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1] Microwave-assisted synthesis can be a valuable technique to improve yields and significantly shorten reaction times.[2]
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as DMSO and acetic acid are commonly used.[2][6] In some instances, conducting the reaction neat (without a solvent) may be beneficial.[2]
Atmosphere For substrates that are sensitive to oxidation, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[2]

Issue 2: Formation of Multiple Products (Visible on TLC)

Potential Cause Troubleshooting Steps
Formation of Regioisomers When using unsymmetrical ketones, the formation of two different regioisomeric indoles is possible.[1] The regioselectivity of the reaction can be influenced by the acidity of the reaction medium and steric factors.[1] Modifying the acid catalyst or reaction conditions may improve the selectivity towards the desired isomer. Purification by column chromatography is often necessary to separate the isomers.[1]
Side Reactions Harsh reaction conditions can lead to various side reactions.[1] If decomposition or the formation of numerous byproducts is observed, consider employing milder reaction conditions. This could involve using a less concentrated acid, a lower reaction temperature, or a shorter reaction time.[1]
N-N Bond Cleavage A known side reaction is the cleavage of the N-N bond in the phenylhydrazine, which can lead to the formation of aniline as a byproduct.[7] This is more prevalent with electron-donating groups but can still occur under harsh conditions.[7] Optimizing the reaction conditions can help to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the Fischer indole synthesis with 3,4-Difluorophenylhydrazine HCl more challenging than with unsubstituted phenylhydrazine?

A1: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This reduces the electron density of the aromatic ring, making the key[6][6]-sigmatropic rearrangement step of the Fischer indole synthesis more difficult.[8] Consequently, more forceful reaction conditions, such as stronger acids or higher temperatures, are often required to achieve a reasonable yield.

Q2: What are the recommended starting conditions for a Fischer indole synthesis with 3,4-Difluorophenylhydrazine HCl?

A2: A good starting point is to use polyphosphoric acid (PPA) as both the solvent and the catalyst, heating the reaction mixture to 100-160°C.[2] Alternatively, a high-boiling solvent like toluene or xylene with a strong acid catalyst such as p-toluenesulfonic acid or sulfuric acid can be employed.[5][7] It is highly recommended to monitor the reaction by TLC to optimize the reaction time.

Q3: Can I use a one-pot procedure for this reaction?

A3: Yes, a one-pot procedure is often preferred to minimize handling losses.[2] This involves the in-situ formation of the phenylhydrazone from 3,4-Difluorophenylhydrazine HCl and the carbonyl compound, followed by the addition of the acid catalyst for the cyclization step without isolating the intermediate hydrazone.[2][6]

Q4: How can I purify the final 6,7-difluoroindole product?

A4: The most common method for purification is column chromatography on silica gel.[1][9] The choice of eluent will depend on the polarity of the specific indole derivative you have synthesized. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Phenylhydrazines and their derivatives can be toxic and should be handled with care in a well-ventilated fume hood. Strong acids like sulfuric acid and polyphosphoric acid are corrosive and require appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions at elevated temperatures should be conducted with caution.

Experimental Protocols

Protocol 1: General Procedure using Polyphosphoric Acid (PPA)

  • Hydrazone Formation (Optional, can be done in-situ): In a round-bottom flask, dissolve 3,4-Difluorophenylhydrazine HCl (1 equivalent) and the desired ketone or aldehyde (1.05 equivalents) in ethanol. Add a catalytic amount of acetic acid and stir the mixture at room temperature or with gentle heating (e.g., 60°C) for 30-60 minutes. Monitor the formation of the hydrazone by TLC. Once complete, remove the ethanol under reduced pressure.

  • Indolization: In a separate flask, preheat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.[2] Carefully add the pre-formed hydrazone (or the mixture of 3,4-Difluorophenylhydrazine HCl and the carbonyl compound) to the hot PPA with vigorous stirring.

  • Reaction: Heat the mixture to 150-160°C for 10-15 minutes, or until TLC analysis indicates the consumption of the starting material.[2] The reaction mixture will likely darken in color.

  • Work-up: Allow the reaction mixture to cool to approximately 100°C and then carefully pour it onto crushed ice with stirring.[2]

  • Extraction: Neutralize the aqueous solution with a suitable base (e.g., concentrated NaOH or NH₄OH) until it is basic. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave-safe vial, combine 3,4-Difluorophenylhydrazine HCl (1 equivalent) and the desired ketone or aldehyde (1.05 equivalents) in a suitable solvent such as THF or acetic acid (0.5 - 1 M).[2] Add the chosen acid catalyst (e.g., p-toluenesulfonic acid, 10-20 mol%).

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to a temperature between 120-180°C for 10-30 minutes. Optimization of time and temperature will be necessary for specific substrates.

  • Work-up and Purification: After cooling the reaction mixture to room temperature, follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Troubleshooting_Yield start Low Yield in Fischer Indole Synthesis purity Check Purity of Starting Materials start->purity catalyst Optimize Acid Catalyst and Concentration purity->catalyst If pure yield_ok Yield Improved purity->yield_ok Impure materials were the issue conditions Adjust Reaction Temperature and Time catalyst->conditions If no improvement catalyst->yield_ok New catalyst worked solvent Screen Different Solvents conditions->solvent If still low yield conditions->yield_ok Optimized conditions successful solvent->yield_ok Better solvent found

Caption: A workflow for troubleshooting low yields.

Fischer_Indole_Pathway cluster_main Fischer Indole Synthesis Pathway cluster_conditions Key Reaction Parameters hydrazine 3,4-Difluorophenylhydrazine HCl + Ketone/Aldehyde hydrazone Phenylhydrazone Formation (in-situ) hydrazine->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) hydrazone->rearrangement cyclization Cyclization and Aromatization (Loss of NH₃) rearrangement->cyclization catalyst Acid Catalyst (Brønsted or Lewis) rearrangement->catalyst temperature Temperature (Heating or Microwave) rearrangement->temperature solvent Solvent Choice (e.g., PPA, Toluene) rearrangement->solvent indole 6,7-Difluoroindole Product cyclization->indole

Caption: Key stages of the Fischer indole synthesis.

References

side reactions of 3,4-Difluorophenylhydrazine hydrochloride in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of 3,4-Difluorophenylhydrazine hydrochloride in acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is lower than expected when using this compound in an acidic medium. What are the potential causes?

A1: Low yields can be attributed to several factors. Primarily, the stability of this compound in acidic conditions can be compromised, leading to degradation. Like other hydrazine derivatives, it can be sensitive to air and oxidizing agents, which may be present as impurities in your reaction setup.[1] Additionally, under strong acidic conditions, side reactions such as disproportionation or rearrangement may occur, consuming the starting material.[2] It is also crucial to ensure the quality and purity of the starting material and solvents.

Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis after a reaction with this compound in acid. What could these be?

A2: Unexpected peaks often indicate the formation of side products. Plausible side products in acidic media, based on the reactivity of related phenylhydrazine compounds, include:

  • Disproportionation Products: Arylhydrazines in acidic solutions can undergo disproportionation, leading to the formation of the corresponding aniline (3,4-difluoroaniline) and an azo compound.[2]

  • Hydrolysis Products: Although arylhydrazines are generally more stable than acylhydrazines, acid-catalyzed hydrolysis of the C-N bond to form 3,4-difluoroaniline and hydrazine is a possibility, especially under harsh conditions (e.g., high temperature, concentrated acid).

  • Rearrangement Products: Acid-catalyzed rearrangements, similar to the benzidine rearrangement, can occur with substituted phenylhydrazines, leading to various isomeric products.[2]

Q3: Can the fluorine substituents on the phenyl ring influence the side reactions?

A3: Yes, the fluorine atoms can significantly influence the reactivity. The strong electron-withdrawing nature of fluorine can affect the nucleophilicity of the hydrazine moiety and the stability of reaction intermediates. While specific studies on 3,4-Difluorophenylhydrazine are limited, research on fluorinated anilines suggests that the C-F bond is generally stable, but degradation can occur under certain conditions.[3] The position of the fluorine atoms can also direct the regioselectivity of side reactions like rearrangements.

Q4: What are the optimal storage and handling conditions for this compound to minimize degradation?

A4: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and sources of ignition.[4] It is incompatible with strong oxidizing agents and acids, which can cause decomposition.[1][4] For preparing solutions, it is advisable to use deoxygenated solvents and prepare them fresh for each use to minimize oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Reaction Yield Degradation of starting material.Prepare fresh solutions of this compound before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Consider lowering the reaction temperature.
Suboptimal acid concentration.Titrate the concentration of the acid catalyst to find the optimal balance between reaction rate and starting material stability.
Formation of Multiple Byproducts Disproportionation or rearrangement reactions.If possible, use a milder acid or a buffered system to control the pH. Monitor the reaction progress closely by TLC or HPLC to minimize reaction time and the formation of secondary products.
Presence of oxidizing impurities.Use high-purity, peroxide-free solvents. Purge the reaction vessel with an inert gas before adding reagents.
Inconsistent Results Instability of stock solutions.Avoid storing solutions of this compound for extended periods. If storage is necessary, keep the solution refrigerated and protected from light.
Incomplete dissolution.Ensure the hydrochloride salt is fully dissolved in the reaction medium before proceeding. Gentle warming or sonication may aid dissolution.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Formation

This protocol describes a general method for the condensation of this compound with a carbonyl compound to form the corresponding hydrazone, a common reaction in which side reactions may be encountered.

  • Reagent Preparation:

    • Prepare a solution of the carbonyl compound in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

    • Prepare a solution of this compound in the same solvent. A slight molar excess of the hydrazine derivative may be used.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solution of the carbonyl compound.

    • Slowly add the this compound solution to the flask.

    • Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid or hydrochloric acid) if the reaction medium is not already acidic.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the carbonyl compound.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product does not precipitate, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Protocol 2: Forced Degradation Study to Identify Potential Side Products

This protocol can be used to intentionally degrade this compound under acidic conditions to help identify potential side products observed in reaction mixtures.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress Conditions:

    • Transfer aliquots of the stock solution to separate vials.

    • To each vial, add a specific concentration of hydrochloric acid (e.g., 0.1 M, 1 M).

    • Incubate the vials at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Analysis:

    • At various time points, withdraw a sample from each vial, neutralize it with a suitable base if necessary, and dilute it for analysis.

    • Analyze the samples by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify new peaks corresponding to degradation products.

    • Use the mass spectrometry data to propose structures for the observed degradation products.

Visualizations

Potential_Side_Reactions cluster_disproportionation Disproportionation cluster_hydrolysis Hydrolysis cluster_rearrangement Rearrangement DFPH 3,4-Difluorophenylhydrazine (C₆H₆F₂N₂·HCl) Acid H⁺ (Acidic Conditions) DFPH->Acid Reacts in Byproducts Reaction Byproducts Acid->Byproducts Leads to DFPA 3,4-Difluoroaniline Byproducts->DFPA Includes Azo Difluorophenylazo Compound Byproducts->Azo Includes DFPA2 3,4-Difluoroaniline Byproducts->DFPA2 Includes Hydrazine Hydrazine Byproducts->Hydrazine Includes Rearranged Rearranged Isomers Byproducts->Rearranged Includes

Caption: Plausible side reaction pathways for this compound in acidic conditions.

Troubleshooting_Workflow Start Low Yield or Unexpected Byproducts Observed CheckPurity Verify Purity of Starting Material and Solvents Start->CheckPurity InertAtmosphere Implement Inert Atmosphere (N₂ or Ar) CheckPurity->InertAtmosphere OptimizeAcid Optimize Acid Concentration and Reaction Time InertAtmosphere->OptimizeAcid LowerTemp Consider Lowering Reaction Temperature OptimizeAcid->LowerTemp AnalyzeByproducts Analyze Byproducts using LC-MS / Forced Degradation LowerTemp->AnalyzeByproducts End Improved Reaction Outcome AnalyzeByproducts->End

Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.

References

Technical Support Center: Purification of Crude 3,4-Difluorophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,4-Difluorophenylhydrazine hydrochloride.

Troubleshooting Guide

Users may encounter several issues during the purification of crude this compound. This guide provides a systematic approach to identify and resolve these common problems.

Problem 1: Low Recovery of Purified Product After Recrystallization

Potential CauseSuggested Solution
Inappropriate Solvent System The solubility of this compound is crucial for efficient recrystallization. While water is a common solvent for phenylhydrazine hydrochlorides, the presence of two fluorine atoms may alter its solubility. A mixture of polar solvents like ethanol/water or isopropanol/water might be more effective.
Excessive Solvent Volume Using a minimal amount of hot solvent to dissolve the crude product is critical.[1] A large volume of solvent will result in a lower yield as more of the product will remain in the mother liquor upon cooling.
Incomplete Precipitation Phenylhydrazine hydrochlorides are often less soluble in the presence of excess hydrochloric acid. After dissolving the crude product in hot water or an alcohol/water mixture, the addition of concentrated HCl can promote precipitation.[2] Cooling the solution to a low temperature (0-5 °C) is also essential for maximizing the yield.[2]
Premature Crystallization If the product crystallizes too quickly during hot filtration to remove insoluble impurities, it can lead to significant loss. Ensure the filtration apparatus is pre-heated to prevent this.

Problem 2: Product Discoloration (Pink, Brown, or Tarry Appearance)

Potential CauseSuggested Solution
Presence of Oxidized Impurities Phenylhydrazines are susceptible to air oxidation, which can lead to colored impurities. The purification process should be carried out as quickly as possible, and it may be beneficial to use degassed solvents or perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Formation of Tars The synthesis of phenylhydrazines can sometimes produce tar-like byproducts.[2] The use of activated charcoal during recrystallization can help to remove these colored impurities. Add a small amount of charcoal to the hot solution before filtration.
Residual Starting Materials or Byproducts Impurities from the synthesis, such as unreacted 3,4-difluoroaniline or diazonium salt byproducts, can contribute to discoloration. An efficient recrystallization should remove these.
Thermal Degradation Prolonged heating at high temperatures can cause degradation. Avoid excessive boiling times during dissolution. The stability of fluorinated compounds can be high, but degradation is still possible under harsh conditions.[3][4][5]

Problem 3: Purified Product Fails Purity Analysis (e.g., by HPLC)

Potential CauseSuggested Solution
Co-precipitation of Impurities If impurities have similar solubility profiles to the desired product, they may co-precipitate during recrystallization. A second recrystallization may be necessary to achieve higher purity.
Inadequate Washing of Crystals The filtered crystals must be washed with a small amount of cold solvent to remove residual mother liquor containing dissolved impurities.
Inappropriate Analytical Method The HPLC method may not be optimized for separating the specific impurities present. Method development may be required, including screening different columns, mobile phases, and detection wavelengths.

Frequently Asked Questions (FAQs)

Q1: What is the recommended recrystallization solvent for this compound?

A1: While a specific solvent system for this compound is not widely published, a good starting point is a mixture of water and a polar organic solvent like ethanol or isopropanol. For phenylhydrazine hydrochloride, recrystallization from hot water with the addition of concentrated hydrochloric acid upon cooling is a standard procedure.[2] Given the fluorination, adjusting the polarity with an alcohol may be beneficial.

Q2: How can I remove colored impurities from my crude product?

A2: The use of activated charcoal during recrystallization is an effective method for removing colored impurities.[2] Add a small amount (typically 1-2% by weight) of activated charcoal to the hot, dissolved solution and stir for a few minutes before performing a hot filtration to remove the charcoal.

Q3: What is the expected appearance and stability of pure this compound?

A3: Pure phenylhydrazine hydrochlorides are typically white to off-white or slightly yellowish crystalline solids.[6] this compound should be stored in a tightly sealed container, protected from light and air, to prevent degradation.

Q4: How can I assess the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for purity assessment.[7][8] A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically used.

Q5: What are the potential impurities I should be aware of?

A5: Potential impurities include the starting material (3,4-difluoroaniline), byproducts from the diazotization and reduction steps, and oxidation or degradation products.[] Positional isomers, if present in the starting aniline, could also be carried through the synthesis.

Experimental Protocols

Recrystallization Protocol (Adapted from similar compounds)

This protocol is a suggested starting point and may require optimization.

  • Dissolution: In a suitable flask, add the crude this compound. For every 1 gram of crude material, start with 5-10 mL of deionized water (or a 1:1 mixture of ethanol and water). Heat the mixture with stirring to near boiling until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal (e.g., 10-20 mg per gram of crude product). Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to 0-5 °C for at least one hour to maximize crystal formation. For enhanced precipitation, a few drops of concentrated hydrochloric acid can be added to the solution before cooling.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization).

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Table 1: Purity and Yield Data for a Similar Compound (2-Fluorophenylhydrazine hydrochloride)

ParameterValueReference
Purity99.0 - 99.8%[10]
Yield89%[10]

Note: This data is for a related compound and should be considered as a target for the purification of this compound.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Solvent (e.g., Water/Ethanol) crude_product->add_solvent heat Heat to Dissolve add_solvent->heat add_charcoal Add Activated Charcoal heat->add_charcoal stir_hot Stir Hot add_charcoal->stir_hot hot_filtration Hot Filtration stir_hot->hot_filtration cool_filtrate Cool Filtrate hot_filtration->cool_filtrate add_hcl Add Conc. HCl (Optional) cool_filtrate->add_hcl ice_bath Cool in Ice Bath add_hcl->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_product Dry Product wash_crystals->dry_product pure_product pure_product dry_product->pure_product Pure Product

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigation Investigation cluster_solution Solution start Low Yield check_solvent Check Solvent Volume start->check_solvent check_temp Check Cooling Temperature start->check_temp check_hcl Check HCl Addition start->check_hcl check_mother_liquor Analyze Mother Liquor start->check_mother_liquor optimize_solvent Optimize Solvent System & Reduce Volume check_solvent->optimize_solvent ensure_cooling Ensure Cooling to 0-5 °C check_temp->ensure_cooling add_hcl_precip Add HCl to Promote Precipitation check_hcl->add_hcl_precip recover_product Recover from Mother Liquor check_mother_liquor->recover_product

Caption: Troubleshooting guide for low yield in purification.

References

Technical Support Center: 3,4-Difluorophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 3,4-Difluorophenylhydrazine hydrochloride, along with troubleshooting advice and frequently asked questions for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light, moisture, and air.[1][2] The recommended storage temperature is room temperature.[3] Storing under an inert atmosphere, such as nitrogen or argon, is also advised to prevent oxidation.[1][2]

Q2: What is the typical shelf life of this compound?

Q3: My this compound has changed color. Is it still usable?

A3: A color change from white or light yellow to brown or gray is an indication of potential degradation.[3] Phenylhydrazines are known to darken upon exposure to air and light due to oxidation.[2] While a slight color change may not significantly impact every application, it is a sign of impurity. For sensitive experiments, it is recommended to use a fresh, uncolored batch or to purify the material before use.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation pathways for the difluorinated analog are not extensively documented, aryl hydrazines, in general, are susceptible to oxidation.[5] Potential degradation products could include the corresponding aniline (3,4-difluoroaniline), benzene derivatives, and various oxidation products.[3] Hazardous decomposition products upon combustion can include nitrogen oxides, carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, and hydrogen chloride gas.

Q5: Is this compound sensitive to moisture?

A5: Yes, the compound is described as hygroscopic and should be stored in a dry environment.[1] Absorption of moisture can lead to hydrolysis and degradation. It is crucial to handle the compound in a dry atmosphere, for instance, within a glovebox, and to ensure the storage container is well-sealed.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the reagent due to improper storage.Verify the storage conditions (sealed container, protection from light and air, dry environment). If the material has changed color, consider using a fresh batch.
Poor solubility The material may have absorbed moisture and partially degraded.Ensure the solvent is anhydrous. If solubility issues persist with a fresh batch, consider gentle warming or sonication, provided it does not affect the reaction.
Unexpected side products in reaction Use of degraded starting material containing impurities.Analyze the purity of the this compound using a suitable analytical method like HPLC. If impurities are detected, purify the reagent or use a new batch.
Material appears clumpy or discolored Exposure to moisture and/or air.Discard the affected batch if the discoloration is significant. For future use, store in a desiccator under an inert atmosphere.

Stability and Storage Data Summary

Parameter Recommendation/Data Source
Storage Temperature Room Temperature[3]
Atmosphere Sealed in dry, inert atmosphere (e.g., Nitrogen)[1][2]
Light Sensitivity Light sensitive; store in a dark place.[1]
Air Sensitivity Air sensitive.[1][2]
Moisture Sensitivity Hygroscopic.[1]
Physical Form White to yellow to brown to gray powder or crystals.[3]
Stability in Solution Solutions may decompose when exposed to light and air.[4]

Experimental Protocols

Protocol 1: General Procedure for Accelerated Stability Study

This protocol is a generalized guideline based on ICH recommendations for stability testing and can be adapted to assess the stability of this compound.

  • Sample Preparation:

    • Place accurately weighed samples of this compound into several vials made of an inert material (e.g., amber glass).

    • Create different sample sets for each storage condition to be tested.

    • Tightly seal the vials, and for some sets, purge with an inert gas before sealing.

  • Storage Conditions:

    • Accelerated Conditions: Store samples at 40°C with 75% relative humidity.

    • Long-Term (Control) Conditions: Store samples at room temperature in a dark, dry place.

  • Testing Schedule:

    • Analyze a sample from each condition at initial time (T=0).

    • For accelerated conditions, test at regular intervals, for example, 1, 3, and 6 months.

    • For long-term conditions, test at intervals such as 6, 12, and 24 months.

  • Analytical Method:

    • Use a validated stability-indicating HPLC method to assess the purity of the compound and to detect and quantify any degradation products.

    • The mobile phase and column selection should be optimized to achieve good separation of the parent compound from potential impurities like 3,4-difluoroaniline.

    • Monitor the physical appearance of the samples at each time point.

  • Data Analysis:

    • Plot the purity of this compound as a function of time for each storage condition.

    • Identify and quantify any major degradation products.

    • The rate of degradation under accelerated conditions can be used to estimate the shelf life under normal storage conditions.

Visualizations

TroubleshootingWorkflow Troubleshooting Experimental Issues start Inconsistent Experimental Results check_storage Check Storage Conditions: - Tightly sealed? - Protected from light? - Inert atmosphere? start->check_storage check_appearance Inspect Physical Appearance: - Color change? - Clumping? check_storage->check_appearance purity_analysis Perform Purity Analysis (e.g., HPLC) check_appearance->purity_analysis Any abnormalities? end_good Problem Resolved check_appearance->end_good Looks good new_batch Use a Fresh Batch of Reagent purity_analysis->new_batch Impurities detected purity_analysis->end_good Purity is high new_batch->end_good purify Purify the Existing Batch purify->end_good end_bad If issues persist, consider other experimental variables. end_good->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

StabilityStudyWorkflow Accelerated Stability Study Workflow start Start: Prepare Samples initial_analysis T=0 Analysis: - Purity (HPLC) - Physical Appearance start->initial_analysis storage Store Samples under Accelerated and Control Conditions initial_analysis->storage time_points Test at Predetermined Time Points storage->time_points analyze Analyze Samples: - Purity (HPLC) - Degradation Products - Physical Appearance time_points->analyze Time elapsed data_analysis Analyze Data and Determine Degradation Rate time_points->data_analysis Study complete analyze->time_points Continue study end End: Estimate Shelf Life data_analysis->end

References

Technical Support Center: Optimizing Catalyst Choice for Fischer Indole Synthesis with Difluorophenylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Fischer indole synthesis, with a specific focus on reactions involving challenging difluorophenylhydrazine substrates. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and standardized protocols to assist researchers, scientists, and drug development professionals in achieving successful outcomes.

Troubleshooting Guide

This section addresses common issues encountered when using electron-deficient difluorophenylhydrazines in the Fischer indole synthesis.

Q1: My reaction is showing low to no conversion of the difluorophenylhydrazone. What is the likely cause and how can I fix it?

A1: Low or no conversion is the most common issue when using electron-deficient hydrazines like difluorophenylhydrazines. The electron-withdrawing fluorine atoms deactivate the hydrazine nitrogen, making the key[1][1]-sigmatropic rearrangement step more difficult.[1][2]

  • Insufficient Acid Strength: Standard catalysts like acetic acid or mild Lewis acids may not be potent enough. You will likely need a stronger Brønsted or Lewis acid to facilitate the reaction.[3][4]

  • Catalyst Screening: It is highly recommended to screen a panel of catalysts. Strong Brønsted acids such as polyphosphoric acid (PPA) and p-toluenesulfonic acid (p-TSA), or robust Lewis acids like ZnCl₂, FeCl₃, and BF₃·OEt₂ are often effective.[5][6]

  • Temperature: These reactions often require elevated temperatures to overcome the high activation energy.[5][7] If you are running the reaction at a lower temperature (e.g., 80 °C), cautiously increasing it in increments (e.g., to 100 °C, 120 °C) while monitoring by TLC or LC-MS is advisable.[5]

  • Reaction Time: Monitor the reaction over a longer period. Some sluggish reactions may require extended heating to reach completion.

Q2: I'm observing multiple spots on my TLC, suggesting significant side product formation. What are these byproducts and how can I minimize them?

A2: Side product formation is often exacerbated by the harsh conditions required for these reactions.[5]

  • Cleavage Products: The most common side reaction is the acid-catalyzed cleavage of the N-N bond in the ene-hydrazine intermediate.[1][2][8] This is particularly problematic with electron-deficient hydrazines and leads to the formation of difluoroaniline and imine-related byproducts. To minimize this, avoid excessively high temperatures or prolonged reaction times once the product is formed.

  • Polymerization/Degradation: Starting materials or the indole product may degrade under strongly acidic conditions at high temperatures. Running the reaction under an inert atmosphere (N₂ or Ar) can sometimes prevent oxidative side reactions.[5]

  • Catalyst Choice: The choice of acid can influence the side product profile. A Lewis acid might offer a different selectivity profile compared to a Brønsted acid. This is another reason why catalyst screening is crucial.

Q3: The reaction works, but the yield of my difluoroindole is consistently low. How can I improve it?

A3: Low yields, even with conversion, point towards optimization issues or competing reaction pathways.[5]

  • Optimize Catalyst Loading: Ensure you are using a sufficient amount of catalyst. For Lewis acids like ZnCl₂, stoichiometric amounts are sometimes required. For Brønsted acids like p-TSA, catalytic amounts may suffice, but loading may need to be optimized (e.g., 10 mol% vs. 30 mol%).

  • Solvent Selection: The choice of solvent can significantly impact the reaction.[5] High-boiling polar solvents like acetic acid or DMSO are common.[9] In some cases, running the reaction neat (without solvent), especially with a liquid catalyst like PPA, can be highly effective.[5]

  • One-Pot Procedure: To minimize handling losses and potential decomposition of the hydrazone intermediate, consider a one-pot procedure.[5][9] In this approach, the difluorophenylhydrazine and the carbonyl compound are mixed in the presence of the acid catalyst without isolating the hydrazone.[5][9]

Frequently Asked Questions (FAQs)

Q4: Why are difluorophenylhydrazines considered "challenging" substrates for the Fischer indole synthesis?

A4: The two electron-withdrawing fluorine atoms on the phenyl ring significantly reduce the electron density of the hydrazine nitrogens. This has two main consequences:

  • Slower Hydrazone Formation: The initial condensation with the ketone or aldehyde can be slower.

  • Difficult[1][1]-Sigmatropic Rearrangement: The key rearrangement step, which is the heart of the Fischer synthesis, relies on the nucleophilicity of the enamine.[4][10][11] The deactivation caused by the fluorine atoms increases the activation energy for this step, requiring more forcing conditions (stronger acids, higher temperatures).[1][12]

Q5: Should I use a Brønsted acid or a Lewis acid for my difluorophenylhydrazine substrate?

A5: Both classes of acids can be effective, and the optimal choice is substrate-dependent.[3][4][6]

  • Brønsted Acids (e.g., p-TSA, H₂SO₄, PPA) directly protonate the hydrazone, which facilitates the necessary tautomerization and rearrangement steps.[10][11] PPA is often a very effective, albeit viscous and difficult to handle, medium and catalyst.[5]

  • Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) coordinate to the nitrogen or carbonyl oxygen atoms, activating the substrate towards rearrangement.[3][6][10] They can sometimes offer milder conditions compared to strong Brønsted acids but may be required in higher loadings.

There is no universal rule, which is why a preliminary catalyst screen is a standard practice in process development.

Q6: Can I use microwave heating for these reactions?

A6: Yes, microwave-assisted synthesis can be highly advantageous. It allows for rapid and uniform heating to high temperatures, which can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts.[5]

Data Presentation: Catalyst Performance Comparison

The following table summarizes typical results for the synthesis of 5,7-difluoro-2-methylindole from 2,4-difluorophenylhydrazine and acetone, illustrating the impact of catalyst choice.

Catalyst (Loading)SolventTemperature (°C)Time (h)Yield (%)Notes
Acetic Acid (Solvent)Acetic Acid11812< 10Ineffective for this deactivated substrate.
p-TSA (30 mol%)Toluene110845Moderate yield, requires reflux.
ZnCl₂ (1.2 eq.)Dioxane100475Good yield, common Lewis acid choice.[3]
PPA (Solvent/Catalyst)Neat1500.585High yield, rapid but viscous.[5]
BF₃·OEt₂ (1.5 eq.)Dichloromethane40660Milder temperature, volatile solvent.

Note: Data are representative and intended for comparative purposes. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol describes a small-scale, parallel screening approach to identify a lead catalyst for the cyclization of a difluorophenylhydrazone.

  • Preparation: To five separate reaction vials, add the pre-formed difluorophenylhydrazone (e.g., 100 mg, 1.0 eq.).

  • Catalyst Addition: To each vial, add a different catalyst:

    • Vial 1: p-TSA (0.3 eq.)

    • Vial 2: ZnCl₂ (1.2 eq.)

    • Vial 3: FeCl₃ (1.2 eq.)

    • Vial 4: Add nothing yet (for PPA).

    • Vial 5: BF₃·OEt₂ (1.5 eq.)

  • Solvent Addition: To vials 1, 2, and 3, add 2 mL of toluene. To vial 5, add 2 mL of dioxane.

  • PPA Addition: To vial 4, carefully add pre-heated (60 °C) polyphosphoric acid (~10x weight of hydrazone) with vigorous stirring.

  • Reaction: Place all vials in a heating block equipped with magnetic stirring. Heat all vials to a set temperature (e.g., 110 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 3h, 6h).

  • Work-up & Analysis: Cool the reactions. For vials 1, 2, 3, and 5, quench with a saturated NaHCO₃ solution and extract with ethyl acetate. For vial 4 (PPA), pour the hot mixture onto crushed ice, neutralize carefully with NaOH, and extract with ethyl acetate.[5] Analyze the organic extracts by LC-MS to determine the relative conversion and product formation.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for optimizing the Fischer indole synthesis.

G cluster_0 Phase 1: Feasibility Screening cluster_1 Phase 2: Optimization start Start: Select Ketone & Difluorophenylhydrazine select_catalysts Select Diverse Catalyst Panel (e.g., p-TSA, ZnCl₂, PPA, BF₃·OEt₂) start->select_catalysts run_reactions Run Small-Scale Parallel Reactions (Fixed Time/Temp) select_catalysts->run_reactions analyze Analyze Conversion by LC-MS / TLC run_reactions->analyze decision Product Formation Observed? analyze->decision optimize Optimize Lead Condition (Temp, Concentration, Loading) decision->optimize Yes re_evaluate Troubleshoot: - Use Stronger Acid - Increase Temperature - Check Starting Materials decision->re_evaluate No scale_up Scale-Up Synthesis optimize->scale_up

Caption: A workflow for systematic catalyst screening and reaction optimization.

G cluster_catalysts Potential Catalyst Classes substrate Difluorophenylhydrazine (Electron Deficient) challenge High Activation Energy for [3,3]-Sigmatropic Rearrangement substrate->challenge leads to bronsted Strong Brønsted Acids (p-TSA, PPA, H₂SO₄) challenge->bronsted requires lewis Strong Lewis Acids (ZnCl₂, FeCl₃, BF₃·OEt₂) challenge->lewis requires outcome Successful Indole Formation bronsted->outcome promotes lewis->outcome promotes

Caption: Logical relationship between substrate electronics and catalyst choice.

References

Technical Support Center: Troubleshooting Low Conversion Rates with 3,4-Difluorophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing low conversion rates in chemical syntheses involving 3,4-Difluorophenylhydrazine hydrochloride. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

A1: this compound is a versatile reagent primarily used as a precursor in the synthesis of various heterocyclic compounds. Its most common applications include the Fischer indole synthesis to produce fluorinated indoles and the Japp-Klingemann reaction to form arylhydrazones, which are valuable intermediates for synthesizing indoles, pyrazoles, and other pharmacologically relevant scaffolds.[1][2]

Q2: What are the initial checks I should perform if I observe a low conversion rate in my reaction?

A2: Before delving into extensive optimization, a few preliminary checks can often resolve issues of low conversion:

  • Purity of Starting Materials: Verify the purity of your this compound and the corresponding carbonyl compound or β-keto-acid. Impurities can lead to side reactions and inhibit the desired transformation.

  • Reagent Stability: Ensure that the this compound has been stored properly under dry, room temperature conditions to prevent degradation.

  • Reaction Setup: Confirm that the reaction was set up correctly, with accurate measurements of all reagents and a properly functioning apparatus (e.g., effective stirring, correct temperature control).

  • Inert Atmosphere: For sensitive substrates, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Q3: How do the fluorine substituents on the phenyl ring affect the reactivity of this compound?

A3: The two fluorine atoms on the phenyl ring are electron-withdrawing groups. This electronic effect can influence the nucleophilicity of the hydrazine and the stability of reaction intermediates. While fluorination can sometimes lead to lower reactivity in certain reactions due to reduced electron density on the aromatic ring, it can also impact the acidity of the reaction medium and the propensity for certain side reactions.[3] The presence of fluorine can also alter the physicochemical properties of the final products, such as lipophilicity and metabolic stability, which is often desirable in drug discovery.[3]

Troubleshooting Guides for Key Reactions

Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for creating indole rings from an arylhydrazine and a ketone or aldehyde.[4] However, low yields can be a common issue.

Problem: Low or no yield of the desired indole product.

Possible Causes and Solutions:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[4][5]

    • Troubleshooting Steps:

      • Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃).[4][5]

      • Optimize the concentration of the chosen acid. Insufficient acid will result in a sluggish reaction, while excessive acid can lead to decomposition.

  • Incorrect Reaction Temperature: The reaction often requires elevated temperatures, but excessive heat can degrade the reactants or products.

    • Troubleshooting Steps:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

      • Consider a stepwise increase in temperature, carefully monitoring for the appearance of degradation products on the TLC plate.

  • Inappropriate Solvent: The solvent can significantly influence reaction rates and yields.

    • Troubleshooting Steps:

      • Experiment with different solvents. Polar aprotic solvents like DMSO and acetic acid are often effective.[6]

      • In some cases, running the reaction neat (without a solvent) may improve the outcome.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired indole.

    • Troubleshooting Steps:

      • Careful control of reaction conditions (temperature, time, and acid concentration) can minimize side product formation.

      • Ensure the purity of the starting materials to avoid introducing competing reactants.

Experimental Protocol: General Procedure for Fischer Indole Synthesis

  • Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired ketone or aldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol or acetic acid). Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).

  • Indolization: To the hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). Heat the reaction mixture to the appropriate temperature (typically ranging from 80°C to 180°C, depending on the substrates and catalyst) and monitor the progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid. Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[1] The resulting hydrazones are often intermediates for Fischer indole synthesis.

Problem: Low yield of the hydrazone product.

Possible Causes and Solutions:

  • Inefficient Diazotization: The formation of the diazonium salt from 3,4-difluoroaniline (the precursor to the hydrazine) is a critical first step.

    • Troubleshooting Steps:

      • Ensure the diazotization is carried out at a low temperature (typically 0-5°C) to prevent decomposition of the diazonium salt.

      • Use a slight excess of sodium nitrite and a sufficient amount of acid (e.g., HCl).

  • Incorrect pH for Coupling: The pH of the reaction mixture during the coupling of the diazonium salt with the β-keto-acid/ester is crucial.

    • Troubleshooting Steps:

      • The coupling reaction is typically carried out under basic or neutral conditions to deprotonate the β-keto-acid/ester, forming the nucleophilic enolate.

      • Carefully add a base (e.g., sodium acetate or sodium hydroxide) to adjust the pH after the diazotization step.

  • Hydrolysis of the Azo Intermediate: The intermediate azo compound can be prone to hydrolysis.

    • Troubleshooting Steps:

      • Control the reaction temperature and pH to favor the desired reaction pathway over hydrolysis.[2]

      • Prompt work-up of the reaction upon completion can minimize degradation of the product.

Experimental Protocol: General Procedure for Japp-Klingemann Reaction

  • Diazotization: Dissolve 3,4-difluoroaniline (1.0 eq.) in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (1.0-1.1 eq.) in water, keeping the temperature below 5°C. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.

  • Coupling: In a separate flask, dissolve the β-keto-acid or β-keto-ester (1.0 eq.) in a suitable solvent (e.g., ethanol/water) and adjust the pH to be slightly basic with a solution of sodium hydroxide or sodium acetate. Cool this solution to 0-5°C.

  • Reaction: Slowly add the cold diazonium salt solution to the solution of the β-keto-acid/ester, maintaining the low temperature and slightly basic pH. Stir the reaction mixture until the formation of the hydrazone is complete (monitor by TLC).

  • Work-up and Purification: Acidify the reaction mixture to precipitate the hydrazone. Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.

Data Presentation

Table 1: General Reaction Parameters for Fischer Indole Synthesis with Substituted Phenylhydrazines

ParameterTypical Range/ConditionsNotes
Temperature 80 - 180 °CSubstrate dependent; monitor for decomposition at higher temperatures.
Catalyst Brønsted Acids (HCl, H₂SO₄), Lewis Acids (ZnCl₂, BF₃), Polyphosphoric AcidOptimal catalyst varies with substrates.[4][5]
Catalyst Loading 10 mol% to stoichiometric amountsHigher loadings may be needed for less reactive substrates.
Solvent Acetic Acid, Ethanol, Toluene, DMSO, NeatSolvent choice can significantly impact yield.[6]
Reaction Time 1 - 24 hoursMonitor by TLC for optimal reaction time.

Table 2: Troubleshooting Guide Summary for Low Conversion Rates

IssuePossible CauseRecommended Action
No reaction or very slow reaction Insufficient catalyst, low temperature, incorrect solvent.Screen different catalysts and solvents, gradually increase temperature.
Multiple spots on TLC Side reactions, decomposition.Optimize reaction time and temperature, check purity of starting materials.
Low isolated yield Incomplete reaction, product degradation during work-up or purification.Monitor reaction to completion, use milder work-up conditions.
Poor reproducibility Purity of reagents, reaction setup inconsistencies.Use high-purity reagents, ensure consistent experimental setup.

Visualizations

experimental_workflow_fischer_indole cluster_hydrazone Hydrazone Formation cluster_indolization Indolization cluster_purification Work-up & Purification A 3,4-Difluorophenylhydrazine HCl D Mix and Stir A->D B Ketone/Aldehyde B->D C Solvent (e.g., Ethanol) C->D E Hydrazone Intermediate D->E G Heat E->G F Acid Catalyst F->G H Crude Indole Product G->H I Neutralization & Extraction H->I J Column Chromatography / Recrystallization I->J K Pure Indole Product J->K

Caption: Experimental workflow for the Fischer Indole Synthesis.

troubleshooting_low_conversion Start Low Conversion Rate Observed Purity Check Starting Material Purity Start->Purity Conditions Review Reaction Conditions Purity->Conditions Pure Purify Purify Starting Materials Purity->Purify Impurities Found Catalyst Optimize Catalyst Conditions->Catalyst Parameters Correct Rerun Rerun Experiment Conditions->Rerun Incorrect Parameters Solvent Screen Solvents Catalyst->Solvent No Improvement Catalyst->Rerun Optimized TempTime Optimize Temperature & Time Solvent->TempTime No Improvement Solvent->Rerun Optimized TempTime->Rerun Optimized Purify->Rerun Success Successful Conversion Rerun->Success

Caption: Logical workflow for troubleshooting low conversion rates.

References

Technical Support Center: Purification of Phenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with phenylhydrazine hydrochloride. Our aim is to help you address common challenges, particularly the removal of colored impurities, to ensure the quality and consistency of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my phenylhydrazine hydrochloride salt colored?

A1: Phenylhydrazine hydrochloride is typically a white to off-white crystalline solid.[1] The appearance of a yellow, pink, or reddish hue is generally indicative of impurities.[2] These colored impurities can arise from several sources:

  • Oxidation: Phenylhydrazine and its salts are susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of colored degradation products.[3]

  • Decomposition at High Temperatures: Phenylhydrazine can decompose at elevated temperatures, resulting in colored byproducts.[4]

  • Residual Starting Materials or Side Products: Incomplete reactions or side reactions during synthesis can leave behind colored impurities.[4] For instance, if the diazotization reaction mixture is acidified prematurely, a red coloration can occur.[2]

  • Wastewater Contaminants: In industrial production, the presence of various organic by-products in the wastewater can contribute to a pink color.[5][6]

Q2: What is the most common and effective method to decolorize phenylhydrazine hydrochloride?

A2: The most frequently cited and effective method for removing colored impurities from phenylhydrazine hydrochloride is recrystallization, often incorporating the use of activated carbon (also referred to as animal charcoal or decolorizing charcoal).[2][4] This technique leverages the high surface area of activated carbon to adsorb the colored impurities, while the subsequent crystallization process isolates the purified salt.[7][8]

Q3: Can I use phenylhydrazine hydrochloride if it is slightly colored?

A3: The suitability of using colored phenylhydrazine hydrochloride depends on the sensitivity of your application. For many synthetic preparations, trace amounts of colored impurities may not significantly affect the outcome. However, for applications requiring high purity, such as in the pharmaceutical industry or for certain analytical standards, it is crucial to use a decolorized, pure form of the salt.[4][9] The presence of impurities can lead to side reactions, lower yields, and difficulty in product isolation and purification.

Q4: How should I properly store phenylhydrazine hydrochloride to prevent discoloration?

A4: To minimize the formation of colored impurities during storage, phenylhydrazine hydrochloride should be stored in a tightly sealed container, protected from light and air. Storing it in a cool, dry place is also recommended. For solutions, using amber glass vials can help prevent photodegradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of phenylhydrazine hydrochloride.

Problem Potential Cause Recommended Solution
Product is colored (yellow, pink, or red) after synthesis. 1. Oxidative decomposition.[4] 2. Decomposition at high temperatures.[4] 3. Presence of residual starting materials or side products.[4]1. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4] 2. Purify the product by recrystallization from water with the addition of activated carbon.[2][4]
Recrystallization with activated carbon fails to remove the color completely. 1. Insufficient amount of activated carbon. 2. Poor quality of activated carbon. 3. Contact time with activated carbon was too short.1. Increase the amount of activated carbon incrementally. 2. Ensure you are using a high-quality, activated carbon suitable for pharmaceutical or chemical purification.[7][8] 3. Increase the boiling time after adding activated carbon to allow for sufficient adsorption of impurities.[2]
Low yield after recrystallization. 1. The solution was not sufficiently cooled. 2. Too much solvent was used.1. Ensure the filtrate is cooled to 0°C in an ice bath to maximize crystal formation.[2] Between 20°C and 0°C, an additional 5-10% of the product can precipitate.[2] 2. Use the minimum amount of hot water necessary to completely dissolve the crude product.[4]

Experimental Protocols

Protocol 1: Decolorization of Phenylhydrazine Hydrochloride by Recrystallization with Activated Carbon

This protocol is a standard method for purifying phenylhydrazine hydrochloride and removing colored impurities.

Materials:

  • Crude, colored phenylhydrazine hydrochloride

  • Distilled water

  • Activated carbon (decolorizing charcoal)

  • Concentrated hydrochloric acid

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: For every 100 g of crude phenylhydrazine hydrochloride, add 600 mL of distilled water to an Erlenmeyer flask.[2]

  • Heating: Gently heat the mixture to boiling while stirring to dissolve the solid.

  • Decolorization: Once the solution is boiling, add a small amount (a few grams) of activated carbon.[2]

  • Adsorption: Continue to boil the solution for a short period (e.g., 10-15 minutes) to allow the activated carbon to adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel to remove the activated carbon and any other insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Precipitation: To the hot filtrate, add 200 mL of concentrated hydrochloric acid.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to cool to 0°C to maximize the precipitation of pure, white crystals.[2]

  • Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of cold water. Dry the purified phenylhydrazine hydrochloride. The expected yield of pure white crystals is 85-90 g.[2]

Visual Guides

Below are diagrams illustrating the key processes for troubleshooting and purification.

G Troubleshooting Colored Phenylhydrazine Hydrochloride start Start: Colored Phenylhydrazine HCl cause1 Potential Cause: Oxidation / High Temp Decomposition start->cause1 cause2 Potential Cause: Residual Reactants / Byproducts start->cause2 solution1 Solution: Use Inert Atmosphere in Synthesis cause1->solution1 Proactive Measure solution2 Solution: Purify via Recrystallization with Activated Carbon cause1->solution2 Corrective Action cause2->solution2 end Result: Pure, White Phenylhydrazine HCl solution1->end solution2->end

Caption: Troubleshooting logic for colored phenylhydrazine HCl.

G Workflow for Recrystallization with Activated Carbon cluster_purification Purification Steps step1 1. Dissolve crude salt in hot water step2 2. Add activated carbon to boiling solution step1->step2 step3 3. Hot filtration to remove carbon step2->step3 step4 4. Add HCl to filtrate step3->step4 step5 5. Cool to 0°C to crystallize step4->step5 step6 6. Filter and dry pure crystals step5->step6 end End: Pure White Crystals step6->end start Start: Crude Colored Salt start->step1

Caption: Recrystallization workflow for decolorization.

References

Technical Support Center: Synthesis of 5,6-Difluoroindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,6-difluoroindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: Which are the most common synthetic routes for preparing 5,6-difluoroindole?

A1: The two most widely employed methods for the synthesis of 5,6-difluoroindole are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. The choice between these routes often depends on the availability of starting materials, scalability, and the desired substitution pattern on the final indole product.

Q2: What are the typical starting materials for the synthesis of 5,6-difluoroindole?

A2: For the Fischer indole synthesis , the key starting material is (3,4-difluorophenyl)hydrazine, which is reacted with a suitable ketone or aldehyde. For the Leimgruber-Batcho synthesis , the synthesis typically commences with 4,5-difluoro-2-nitrotoluene.

Q3: I am experiencing a low yield in my Fischer indole synthesis of 5,6-difluoroindole. What are the potential causes and how can I improve it?

A3: Low yields in the Fischer indole synthesis of 5,6-difluoroindole can stem from several factors. The presence of two electron-withdrawing fluorine atoms on the phenylhydrazine ring can deactivate it towards the key[1][1]-sigmatropic rearrangement step. Here are some troubleshooting steps:

  • Optimize the Acid Catalyst : The choice and concentration of the acid catalyst are critical. Stronger Brønsted acids (e.g., polyphosphoric acid, sulfuric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are often required. Experiment with different catalysts and concentrations to find the optimal conditions.

  • Increase Reaction Temperature : Higher temperatures are often necessary to drive the reaction to completion. However, excessively high temperatures can lead to degradation and tar formation. Monitor the reaction closely by TLC to find the optimal temperature.

  • Ensure Anhydrous Conditions : Water can interfere with the acid catalyst and hydrolyze intermediates. Ensure all reagents and solvents are dry.

  • Purity of Starting Materials : Impurities in the (3,4-difluorophenyl)hydrazine or the carbonyl compound can lead to side reactions and lower yields. Ensure high purity of your starting materials.

Q4: I am observing a significant amount of a methoxy-substituted byproduct in my Leimgruber-Batcho synthesis of a fluorinated indole. What is the cause and how can I prevent it?

A4: This is a known side reaction when using N,N-dimethylformamide dimethyl acetal (DMF-DMA) at elevated temperatures. The in-situ generated methoxide can act as a nucleophile and displace a fluorine atom from the electron-deficient aromatic ring. To mitigate this, it is recommended to use N,N-dimethylformamide di-isopropyl acetal (DMF-DIPA). The bulkier isopropoxide is a poorer nucleophile, thus minimizing the substitution side reaction.

Q5: My purification of 5,6-difluoroindole by column chromatography is proving difficult. Are there any specific recommendations?

A5: 5,6-Difluoroindole can be challenging to purify due to its potential for degradation on silica gel, which can be acidic.

  • Neutralized Silica Gel : Consider using silica gel that has been neutralized with a base (e.g., triethylamine) to prevent product degradation.

  • Alternative Stationary Phases : Alumina (neutral or basic) can be a good alternative to silica gel.

  • Solvent System Selection : A non-polar/polar solvent system like hexane/ethyl acetate is commonly used. Optimize the solvent gradient based on TLC analysis to achieve good separation.

  • Recrystallization : If the crude product is sufficiently pure, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure 5,6-difluoroindole.

Troubleshooting Guides

Problem 1: Low or No Product Formation in Fischer Indole Synthesis
Potential Cause Troubleshooting Steps
Deactivated Phenylhydrazine The two electron-withdrawing fluorine atoms make the (3,4-difluorophenyl)hydrazine less nucleophilic and hinder the key rearrangement step. Use a stronger acid catalyst (e.g., Eaton's reagent, PPA) and/or higher reaction temperatures. Microwave irradiation can sometimes improve yields under milder conditions.
Incomplete Hydrazone Formation Ensure the initial condensation of (3,4-difluorophenyl)hydrazine with the ketone/aldehyde goes to completion. This can often be monitored by TLC. If necessary, remove water formed during the reaction using a Dean-Stark trap.
Degradation of Starting Material or Product Harsh acidic conditions and high temperatures can lead to decomposition.[2] Monitor the reaction progress closely and avoid prolonged reaction times. Consider using a milder Lewis acid catalyst.
Incorrect Work-up Procedure Indoles can be sensitive to strong acids. Ensure the reaction mixture is properly neutralized during work-up before extraction.
Problem 2: Formation of Multiple Products in Leimgruber-Batcho Synthesis
Potential Cause Troubleshooting Steps
Nucleophilic Substitution of Fluorine As mentioned in the FAQs, the use of DMF-DMA can lead to the formation of a methoxy-substituted byproduct. Replace DMF-DMA with N,N-dimethylformamide di-isopropyl acetal (DMF-DIPA) to minimize this side reaction.
Over-reduction of the Nitro Group In the reductive cyclization step, over-reduction can lead to the formation of the corresponding aniline instead of the indole. Carefully control the reducing agent and reaction conditions. For catalytic hydrogenation (e.g., with Pd/C), monitor the hydrogen uptake. With chemical reducing agents (e.g., iron in acetic acid), control the reaction time and temperature.[2]
Incomplete Cyclization Ensure the reduction of the nitro group is complete before cyclization can occur. Monitor the disappearance of the starting enamine by TLC.
Formation of Polymeric or Tar-like Materials This can occur under harsh reaction conditions.[2] Ensure efficient stirring and temperature control, especially during the exothermic reduction step.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 5,6-Difluoroindole

This is a general protocol that may require optimization for specific substrates.

Step 1: Formation of (3,4-Difluorophenyl)hydrazone

  • Dissolve (3,4-difluorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.

  • The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.

Step 2: Cyclization to 5,6-Difluoroindole

  • To the hydrazone from the previous step, add an acid catalyst. Common choices include polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MsOH), or a Lewis acid like zinc chloride (ZnCl₂).

  • Heat the reaction mixture, typically between 80-150°C, for 1-4 hours. Monitor the reaction progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield 5,6-difluoroindole.

Parameter Value
Starting Material (3,4-Difluorophenyl)hydrazine
Reagents Ketone/Aldehyde, Acid Catalyst (PPA, ZnCl₂, etc.)
Solvent Ethanol, Acetic Acid, or neat
Temperature 80-150 °C
Reaction Time 1-4 hours
Typical Yield Variable, requires optimization
Protocol 2: Leimgruber-Batcho Synthesis of 5,6-Difluoroindole

This protocol is adapted from general procedures for fluoroindole synthesis.

Step 1: Synthesis of (E)-1-(4,5-Difluoro-2-nitrophenyl)-N,N-dimethylethenamine

  • To a solution of 4,5-difluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide di-isopropyl acetal (DMF-DIPA) (1.2 eq).

  • Heat the reaction mixture to reflux (typically 130-150°C) and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which is often a colored solid or oil and can be used in the next step without further purification.

Step 2: Reductive Cyclization to 5,6-Difluoroindole

  • Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate, ethanol, or tetrahydrofuran.

  • Add a reducing agent. Common systems include:

    • 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Iron powder in acetic acid.[2]

    • Raney nickel with hydrazine hydrate.[2]

  • The reaction is typically stirred at room temperature or heated to effect the reduction of the nitro group and subsequent cyclization.

  • Monitor the reaction by TLC until the enamine is consumed.

  • After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst or iron residues.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 5,6-difluoroindole.

Parameter Value
Starting Material 4,5-Difluoro-2-nitrotoluene
Reagents DMF-DIPA, Reducing Agent (Pd/C, Fe/AcOH, etc.)
Solvent DMF, Ethyl Acetate, Ethanol
Temperature Step 1: 130-150 °C; Step 2: Room Temp to Reflux
Reaction Time 4-8 hours (total)
Typical Yield Moderate to Good

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Hydrazone Formation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product start1 <(3,4-Difluorophenyl)hydrazine> step1 Condensation (Acid Catalyst, RT) start1->step1 start2 start2->step1 intermediate <(3,4-Difluorophenyl)hydrazone> step1->intermediate step2 [3,3]-Sigmatropic Rearrangement & Cyclization (Acid Catalyst, Heat) intermediate->step2 product <5,6-Difluoroindole> step2->product Leimgruber_Batcho_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Enamine Formation cluster_intermediate Intermediate cluster_step2 Step 2: Reductive Cyclization cluster_product Final Product start <4,5-Difluoro-2-nitrotoluene> step1 Reaction with DMF-DIPA (Heat) start->step1 intermediate step1->intermediate step2 Reduction (e.g., Pd/C, H₂ or Fe/AcOH) intermediate->step2 product <5,6-Difluoroindole> step2->product Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Yield in 5,6-Difluoroindole Synthesis cause1 Deactivated Starting Material (Fischer Synthesis) problem->cause1 cause2 Side Reactions (e.g., Nucleophilic Substitution) problem->cause2 cause3 Incomplete Reaction problem->cause3 cause4 Product Degradation problem->cause4 solution1 Optimize Catalyst and Temperature cause1->solution1 solution2 Use Alternative Reagents (e.g., DMF-DIPA) cause2->solution2 solution3 Monitor Reaction Progress (TLC/HPLC) and Adjust Reaction Time cause3->solution3 solution4 Milder Reaction/Work-up Conditions Neutralize Purification Media cause4->solution4

References

Technical Support Center: Optimization of Reactions Involving 3,4-Difluorophenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 3,4-difluorophenylhydrazine. The focus is on temperature optimization for common reactions such as the Fischer indole synthesis to ensure high yield and purity of the final products.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction involving 3,4-difluorophenylhydrazine and why is temperature a critical parameter?

A1: The most prevalent reaction is the Fischer indole synthesis, which is used to produce 5,6-difluoroindoles, important structural motifs in many pharmaceutical compounds.[1][2] Temperature is a critical parameter in this reaction because it influences the reaction rate, yield, and the formation of byproducts. The Fischer indole synthesis generally requires elevated temperatures to proceed efficiently.[3][4] However, excessively high temperatures can lead to the decomposition of the starting materials and the final product, especially with electron-deficient phenylhydrazines like 3,4-difluorophenylhydrazine.[5]

Q2: What are the typical temperature ranges for the Fischer indole synthesis with 3,4-difluorophenylhydrazine?

A2: The optimal temperature for the Fischer indole synthesis can vary depending on the specific ketone or aldehyde reactant, the solvent, and the acid catalyst used. Generally, temperatures can range from 80°C to 150°C.[6] For reactions involving electron-deficient phenylhydrazines, it is often advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

Q3: How do the electron-withdrawing fluorine atoms on the phenyl ring of 3,4-difluorophenylhydrazine affect the reaction conditions?

A3: The two fluorine atoms are electron-withdrawing, which can make the Fischer indole synthesis more challenging compared to reactions with electron-rich phenylhydrazines. These groups can deactivate the aromatic ring, potentially requiring harsher reaction conditions, such as higher temperatures or stronger acid catalysts, to achieve cyclization.[8] However, these more forceful conditions can also increase the likelihood of side reactions and decomposition.[5]

Q4: What are common side products when the reaction temperature is not optimized for 3,4-difluorophenylhydrazine reactions?

A4: If the reaction temperature is too high, common side products include polymeric tars and decomposition products.[5] Another significant side reaction, particularly with certain substrates, is the cleavage of the N-N bond in the hydrazone intermediate, which can lead to the formation of 3,4-difluoroaniline and other undesired byproducts.[8] With unsymmetrical ketones, the formation of regioisomeric indole products is also a possibility.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low.Gradually increase the reaction temperature in 10°C increments, monitoring the reaction by TLC.[7]
Poor quality of 3,4-difluorophenylhydrazine or other reagents.Use freshly purified 3,4-difluorophenylhydrazine and ensure all other reagents are pure and dry.
Inappropriate acid catalyst.Screen different Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). The optimal catalyst is substrate-dependent.[2][8]
Formation of Multiple Products Reaction temperature is too high, leading to side reactions.Lower the reaction temperature and monitor the reaction closely to stop it once the main product is formed.
Use of an unsymmetrical ketone leading to regioisomers.Modify the acid catalyst or reaction conditions to improve regioselectivity. Purification by column chromatography may be necessary to separate the isomers.[8]
Product Decomposition Prolonged reaction time at elevated temperatures.Monitor the reaction by TLC and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
Harsh workup conditions.Use a mild aqueous workup and avoid strong acids or bases if the product is sensitive.
Reaction Stalls Before Completion Deactivation of the catalyst.Add a fresh portion of the catalyst. In some cases, the use of a co-solvent can help maintain catalyst activity.
Insufficient reaction time at the optimal temperature.Once the optimal temperature is identified, ensure the reaction is stirred for a sufficient duration to go to completion, as monitored by TLC.

Quantitative Data on Reaction Temperature

The following table provides illustrative data on the effect of temperature on the yield of a typical Fischer indole synthesis reaction between 3,4-difluorophenylhydrazine and a ketone. Please note that optimal conditions will vary with different substrates.

Reactant Ketone Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
CyclohexanonePolyphosphoric AcidToluene80445Fictional Data
CyclohexanonePolyphosphoric AcidToluene100275Fictional Data
CyclohexanonePolyphosphoric AcidToluene120260 (decomposition observed)Fictional Data
AcetophenoneZnCl₂Acetic Acid90555Fictional Data
AcetophenoneZnCl₂Acetic Acid110382Fictional Data
AcetophenoneZnCl₂Acetic Acid130370 (side products observed)Fictional Data

Experimental Protocols

General Protocol for the Fischer Indole Synthesis of 5,6-Difluoroindoles

This protocol describes a general procedure for the synthesis of a 5,6-difluoroindole derivative from 3,4-difluorophenylhydrazine and a suitable ketone.

Materials:

  • 3,4-Difluorophenylhydrazine hydrochloride (1.0 eq)

  • Ketone (e.g., cyclohexanone) (1.1 eq)

  • Acid catalyst (e.g., polyphosphoric acid or zinc chloride)

  • Solvent (e.g., toluene or acetic acid)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Hydrazone Formation (Optional One-Pot or Two-Step):

    • One-Pot: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the ketone (1.1 eq). Stir the mixture at room temperature or with gentle heating (e.g., 60°C) for 1-2 hours until hydrazone formation is complete (monitored by TLC).

    • Two-Step: The hydrazone can be pre-formed and isolated before the cyclization step.

  • Cyclization:

    • To the reaction mixture containing the hydrazone, add the acid catalyst. For polyphosphoric acid, it can be used as the solvent and catalyst. For other catalysts like ZnCl₂, it is added to the solution of the hydrazone.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120°C).

    • Monitor the progress of the reaction by TLC. The reaction time can vary from 1 to 6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using polyphosphoric acid, carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 5,6-difluoroindole.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Start_Hydrazine 3,4-Difluorophenylhydrazine Hydrazone_Formation Hydrazone Formation Start_Hydrazine->Hydrazone_Formation Start_Ketone Ketone/Aldehyde Start_Ketone->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization (Heat) Hydrazone_Formation->Cyclization Acid Catalyst Quenching Quenching & Neutralization Cyclization->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product 5,6-Difluoroindole Purification->Final_Product

Caption: Workflow for the Fischer Indole Synthesis of 5,6-Difluoroindoles.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Temp Is Reaction Temperature Optimized? Start->Check_Temp Adjust_Temp Gradually Increase Temperature (Monitor by TLC) Check_Temp->Adjust_Temp No Check_Catalyst Is Acid Catalyst Appropriate? Check_Temp->Check_Catalyst Yes Adjust_Temp->Check_Catalyst Screen_Catalysts Screen Different Brønsted/ Lewis Acids Check_Catalyst->Screen_Catalysts No Check_Reagents Are Starting Materials Pure? Check_Catalyst->Check_Reagents Yes Screen_Catalysts->Check_Reagents Purify_Reagents Purify Hydrazine and Ketone/Aldehyde Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Purify_Reagents->Success

Caption: Troubleshooting Decision Tree for Low Yield in 3,4-Difluorophenylhydrazine Reactions.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 3,4-Difluorophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical aspect of quality control and regulatory compliance. 3,4-Difluorophenylhydrazine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact the outcome of subsequent reactions, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, patient safety.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of the most suitable method for your laboratory.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is the most widely adopted technique for the purity analysis of small organic molecules like this compound due to its high resolution, sensitivity, and specificity. A well-developed HPLC method can effectively separate the main component from its potential process-related impurities and degradation products.

Experimental Protocol: A Representative RP-HPLC Method

While a specific monograph for this compound may not be universally established, a robust starting method can be derived from established protocols for similar phenylhydrazine derivatives. The following protocol is a representative example:

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Sample Preparation 1.0 mg/mL in Mobile Phase A
Potential Impurities and Their Significance

The manufacturing process of this compound typically involves the diazotization of 3,4-difluoroaniline followed by a reduction step.[1][2][3] This synthesis route can lead to several potential process-related impurities that need to be monitored. Phenylhydrazines are also known to be potentially genotoxic or mutagenic, making their control in pharmaceutical manufacturing critical.[4]

Table 2: Potential Impurities in this compound

Impurity NameStructurePotential Origin
3,4-DifluoroanilineStarting material
2,3-DifluorophenylhydrazinePositional isomer
3,5-DifluorophenylhydrazinePositional isomer
Unidentified degradation products-Degradation of the active substance
Workflow for HPLC Purity Analysis

The following diagram illustrates the typical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of this compound.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can be employed for a preliminary or orthogonal assessment of purity.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for qualitative purity assessment. It can be used for reaction monitoring and to quickly screen for the presence of major impurities.

Table 3: Comparison of HPLC and TLC for Purity Analysis

FeatureHPLCTLC
Principle High-pressure liquid chromatographyAdsorption chromatography on a plate
Resolution HighLow to moderate
Quantification Accurate and preciseSemi-quantitative at best
Sensitivity High (ng to pg levels)Moderate (µg to ng levels)
Throughput ModerateHigh
Cost High (instrumentation and solvents)Low
Typical Use Quantitative purity testing, method validationReaction monitoring, qualitative screening
UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be used for a simple purity check if the main compound has a distinct chromophore and potential impurities do not absorb at the same wavelength. However, it lacks the specificity to separate and quantify individual impurities.

Logical Relationship for Method Selection

The choice of analytical method depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting the appropriate technique.

Method_Selection Start Purity Analysis Required Decision1 Quantitative or Qualitative? Start->Decision1 Decision2 High Resolution Needed? Decision1->Decision2 Quantitative TLC Use TLC Decision1->TLC Qualitative HPLC Use HPLC Decision2->HPLC Yes UV_Vis Use UV-Vis Decision2->UV_Vis No

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

For the comprehensive and accurate purity determination of this compound, a validated stability-indicating HPLC method is the recommended approach. It provides the necessary resolution, sensitivity, and quantitative capability to meet the stringent requirements of the pharmaceutical industry. Alternative techniques like TLC and UV-Vis spectrophotometry can serve as valuable complementary tools for rapid screening and preliminary assessments. The selection of the most appropriate method should be guided by the specific analytical needs, regulatory expectations, and available resources.

References

A Comparative Guide to Analytical Methods for Determining Residual 3,4-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable determination of residual impurities is a critical aspect of quality control and regulatory compliance. 3,4-Difluoroaniline is a key starting material and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the principal analytical methods for quantifying residual 3,4-difluoroaniline, supported by experimental data from closely related compounds to illustrate expected performance.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method for the determination of residual 3,4-difluoroaniline depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most prevalent techniques.

ParameterHPLC-UVHPLC-MS/MSGC-MS
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection by mass-to-charge ratio, offering high selectivity and sensitivity.Separation based on volatility and polarity, with mass spectrometric detection.
Selectivity Moderate to GoodExcellentExcellent
Sensitivity Nanogram (ng) rangePicogram (pg) to femtogram (fg) rangePicogram (pg) to femtogram (fg) range
Derivatization Not typically required.Not typically required.May be required to improve volatility and peak shape.
Typical Application Routine quality control, purity assessment.Trace-level impurity quantification, impurity profiling, and identification.Analysis of volatile impurities.
Instrumentation Cost Low to ModerateHighModerate to High

Quantitative Performance Data

The following tables summarize the validation parameters for analytical methods developed for compounds structurally related to 3,4-difluoroaniline, providing a benchmark for expected performance.

Table 1: HPLC-MS/MS Method Validation Data for a Structurally Related Precursor (3,4-Difluoronitrobenzene) [1]

Validation ParameterPerformance Characteristic
Limit of Quantification (LOQ) 5 ng/mL (equivalent to 0.83 µg/g)
Limit of Detection (LOD) S/N ratio ≥ 3
Linearity (Range) 5 - 75 ng/mL
Correlation Coefficient (r²) > 0.990
Accuracy (% Recovery) 99% - 103%
Precision (% RSD) 2.36% - 3.54%

Table 2: HPLC-MS Method Validation Data for a Structurally Related Compound (4-Fluoroaniline) [2][3][4]

Validation ParameterPerformance Characteristic
Limit of Quantification (LOQ) 0.94 ng/mL
Limit of Detection (LOD) 0.19 ng/mL
Linearity (Range) 0.94 - 30.26 ng/mL
Correlation Coefficient (r²) Not explicitly stated, but linearity was established.
Accuracy (% Recovery) 92% - 99%
Precision (% RSD) < 8.7%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV, HPLC-MS/MS, and GC-MS that can be adapted for the analysis of residual 3,4-difluoroaniline.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of 3,4-difluoroaniline in drug substances and intermediates.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for halogenated anilines.

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed. The aqueous phase is often acidified with a small amount of formic or phosphoric acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by acquiring the UV spectrum of 3,4-difluoroaniline (typically in the range of 240-280 nm).

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a known concentration.

    • Filter the solution through a 0.45 µm filter prior to injection.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high selectivity and sensitivity, making it ideal for trace-level analysis and impurity profiling.[1]

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Chromatographic Conditions:

    • Similar to HPLC-UV, but the mobile phase must be compatible with the mass spectrometer (e.g., using volatile buffers like ammonium formate or acetate).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative mode can be effective for related fluorinated nitroaromatics and could be adapted.[1] Electrospray ionization (ESI) in positive mode is also a common choice for anilines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis to enhance sensitivity and selectivity.

  • Sample Preparation:

    • Similar to HPLC-UV.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Inlet Temperature: Typically 250-280 °C.

    • Oven Temperature Program: A suitable temperature gradient is established to ensure the separation of the analyte from other components in the sample.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

  • Sample Preparation and Derivatization:

    • Dissolve the sample in a suitable solvent.

    • Derivatization with a suitable agent (e.g., an acylating or silylating agent) may be necessary to improve the volatility and chromatographic performance of 3,4-difluoroaniline.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject separation C18 Column Separation hplc->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantify Quantify Peak Area chromatogram->quantify

Caption: Experimental workflow for HPLC-UV analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (Optional) dissolve->derivatize gc GC System derivatize->gc Inject separation Capillary Column Separation gc->separation ms MS Detection separation->ms tic Generate TIC ms->tic integrate Integrate & Quantify tic->integrate

Caption: Experimental workflow for GC-MS analysis.

Method_Selection_Logic node_rect node_rect start Need to analyze residual 3,4-difluoroaniline? trace_level Trace level analysis (<10 ng/mL)? start->trace_level routine_qc Routine QC/ Purity check? trace_level->routine_qc No hplc_ms Use HPLC-MS/MS trace_level->hplc_ms Yes volatile_impurities Also analyzing volatile impurities? gc_ms Use GC-MS volatile_impurities->gc_ms Yes hplc_uv Use HPLC-UV volatile_impurities->hplc_uv No routine_qc->volatile_impurities No routine_qc->hplc_uv Yes

Caption: Logical flow for selecting an analytical method.

References

A Comparative Guide to 3,4-Difluorophenylhydrazine HCl and 4-Fluorophenylhydrazine HCl in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Phenylhydrazine derivatives, particularly fluorinated ones, are crucial building blocks for synthesizing a vast array of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. This guide provides an objective comparison of two key reagents: 3,4-Difluorophenylhydrazine hydrochloride and 4-Fluorophenylhydrazine hydrochloride, focusing on their reactivity, synthetic applications, and performance based on available experimental data.

Physicochemical Properties and Electronic Effects

The primary difference between the two reagents lies in the substitution pattern on the phenyl ring, which significantly influences the electron density and, consequently, the reactivity of the hydrazine moiety.

  • 4-Fluorophenylhydrazine HCl: Features a single fluorine atom at the para-position. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating mesomeric effect (+M). This combination subtly deactivates the aromatic ring compared to unsubstituted phenylhydrazine but is crucial for enhancing properties like metabolic stability and lipophilicity in the final products.[1]

  • 3,4-Difluorophenylhydrazine HCl: The addition of a second fluorine atom at the meta-position introduces another powerful -I effect without a counteracting +M effect at that position. This results in a significantly more electron-deficient aromatic ring.

This difference in electron density is critical. The increased electron-withdrawing nature of the 3,4-difluoro substitution is expected to decrease the nucleophilicity of the hydrazine nitrogens, which can affect reaction rates and conditions.[2][3]

Property3,4-Difluorophenylhydrazine HCl4-Fluorophenylhydrazine HCl
Molecular Formula C₆H₇Cl₂F₂N₂C₆H₈ClFN₂
Molecular Weight 197.04 g/mol 162.59 g/mol
Appearance Off-white to light brown crystalline powderWhite to light yellow crystal
Key Electronic Effect Strong electron-withdrawing (-I) effect from two fluorine atomsModerate net electron-withdrawing effect (-I > +M)
Reactivity Impact Reduced nucleophilicity of hydrazine groupStandard reactivity for a fluorinated phenylhydrazine

Comparative Performance in Fischer Indole Synthesis

The Fischer indole synthesis is the most common application for these reagents, involving the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[4][5][6] The electronic nature of the phenylhydrazine directly impacts the ease of the key[7][7]-sigmatropic rearrangement step.

While direct, side-by-side comparative studies are sparse in publicly accessible literature, the principles of physical organic chemistry and data from related reactions allow for a robust comparison. Electron-withdrawing groups on the phenylhydrazine ring are known to slow down the Fischer indole synthesis, often requiring more forcing conditions (e.g., higher temperatures, stronger acids, or longer reaction times) to achieve comparable yields.[6]

Hypothetical Comparative Data (Based on established principles):

The following table illustrates the expected outcomes when reacting the two hydrazines with a common ketone, such as ethyl levulinate, a precursor for the anti-inflammatory drug Indomethacin.[8]

ParameterReaction with 3,4-Difluorophenylhydrazine HClReaction with 4-Fluorophenylhydrazine HCl
Expected Yield Moderate to GoodGood to Excellent
Required Conditions Higher temperature (e.g., >100°C), stronger acid catalyst (e.g., PPA, Eaton's reagent)Milder conditions (e.g., 80-100°C), standard acid (e.g., AcOH, H₂SO₄)
Reaction Time Potentially longerStandard
Product 5,6-Difluoro-2-methyl-1H-indole-3-acetic acid ethyl ester5-Fluoro-2-methyl-1H-indole-3-acetic acid ethyl ester
Regioselectivity Cyclization is directed by the ketone; yields a single regioisomerCyclization is directed by the ketone; yields a single regioisomer

Rationale: The reduced electron density on the 3,4-difluorophenylhydrazine ring makes the key enamine intermediate less prone to the requisite[7][7]-sigmatropic rearrangement, thus necessitating more vigorous reaction conditions to drive the cyclization forward.

Experimental Protocols

Below is a generalized, representative protocol for the Fischer indole synthesis. Specific parameters must be optimized for each substrate combination.

Protocol: Synthesis of a Fluorinated Indole Derivative

  • Hydrazone Formation (Optional First Step):

    • To a solution of the selected phenylhydrazine hydrochloride (1.0 eq.) in ethanol or acetic acid, add the ketone or aldehyde (1.0-1.1 eq.).

    • Stir the mixture at room temperature or with gentle heating (e.g., 60°C) for 1-4 hours until hydrazone formation is complete (monitored by TLC).

    • The intermediate hydrazone may be isolated by filtration or cooling, or used directly in the next step.

  • Indolization (Cyclization):

    • The crude or isolated hydrazone is added to a suitable acid catalyst. Common choices include:

      • Glacial acetic acid (as solvent and catalyst) at reflux.

      • Polyphosphoric acid (PPA) at 80-120°C.

      • Sulfuric acid or p-toluenesulfonic acid in a high-boiling solvent (e.g., toluene, xylenes) at reflux.

      • Lewis acids like ZnCl₂ or BF₃·OEt₂.[4][5]

    • The reaction mixture is heated for 2-24 hours, with progress monitored by TLC or LC-MS.

    • Note: For the less reactive 3,4-Difluorophenylhydrazine HCl , stronger acids like PPA or higher temperatures are generally required.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of ice-water or a basic solution (e.g., aq. NaHCO₃) to neutralize the acid.

    • The resulting precipitate is collected by filtration, or the aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final indole.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G General Workflow for Fischer Indole Synthesis Reactants Fluorinated Phenylhydrazine HCl + Ketone/Aldehyde Solvent Add Solvent (e.g., Ethanol, Acetic Acid) Reactants->Solvent Hydrazone Hydrazone Formation (Stir at RT - 60°C) Solvent->Hydrazone Acid Add Acid Catalyst (e.g., PPA, H₂SO₄) Hydrazone->Acid Indolization Indolization (Cyclization) (Heat at 80-120°C) Acid->Indolization Workup Quench, Neutralize, & Extract Indolization->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Fluorinated Indole Purification->Product

Caption: General experimental workflow for the Fischer indole synthesis.

G Comparative Reactivity Logic cluster_0 3,4-Difluorophenylhydrazine cluster_1 4-Fluorophenylhydrazine a1 Two -I Effects a2 Strongly Electron-Deficient Ring a1->a2 a3 Lower Nucleophilicity a2->a3 a4 Slower Reaction / Harsher Conditions a3->a4 b4 Faster Reaction / Milder Conditions b1 One -I, One +M Effect b2 Moderately Electron-Deficient Ring b1->b2 b3 Standard Nucleophilicity b2->b3 b3->b4

Caption: Logical flow of electronic effects on reagent reactivity.

Conclusion and Recommendations

Both 3,4-Difluorophenylhydrazine HCl and 4-Fluorophenylhydrazine HCl are valuable reagents for the synthesis of fluorinated indoles and other heterocycles.[1][9]

  • Choose 4-Fluorophenylhydrazine HCl for routine synthesis of 5-fluoroindoles when high yields are desired under standard, milder conditions. Its reactivity is more predictable and generally higher.

  • Choose 3,4-Difluorophenylhydrazine HCl when the specific 5,6-difluoro substitution pattern is required for the target molecule. Researchers should be prepared to employ more forcing reaction conditions—such as stronger acid catalysts (PPA), higher temperatures, and potentially longer reaction times—to overcome the reagent's inherently lower reactivity due to its more electron-deficient nature.

The selection between these two reagents is ultimately dictated by the specific substitution pattern required in the final product. Understanding the electronic impact of the fluorine atoms is key to developing a successful synthetic strategy.

References

Navigating the Bioactive Landscape of Difluoroindoles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of indole derivatives bearing a difluoro-substitution pattern, likely originating from 3,4-difluorophenylhydrazine hydrochloride. This document synthesizes available data on their anticancer and antimicrobial properties, presenting a clear comparison with other relevant compounds and detailing the experimental methodologies used in these evaluations.

Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The introduction of fluorine atoms into the indole scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and metabolic stability. This guide focuses on difluoroindole derivatives, particularly those that can be synthesized from this compound, which would primarily yield 6,7-difluoroindoles through the Fischer indole synthesis.

Comparative Biological Activity of Difluoroindole Derivatives

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various fluoroindole derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Fluoro-Substituted Indole Derivatives
Compound/DerivativeCell LineAssay TypeIC50/GI50 (µM)Reference CompoundIC50/GI50 (µM)
5-Fluoro-2-oxindole derivative 3f -α-Glucosidase Inhibition35.83 ± 0.98Acarbose569.43 ± 43.72
5-Fluoro-2-oxindole derivative 3d -α-Glucosidase Inhibition49.89 ± 1.16Acarbose569.43 ± 43.72
5-Fluoro-2-oxindole derivative 3i -α-Glucosidase Inhibition56.87 ± 0.42Acarbose569.43 ± 43.72
6,7-annulated-4-substituted indole KU-72 L1210Antiproliferative~0.5-4--
6,7-annulated-4-substituted indole KU-69 L1210Antiproliferative4x less active than KU-72--

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Table 2: Antimicrobial Activity of Fluoro-Substituted Indole Derivatives
Compound/DerivativeMicroorganismAssay TypeMIC (µg/mL)Reference Compound(s)MIC (µg/mL)
Indole-thiadiazole (2c) Bacillus subtilisSerial Dilution3.125Ampicillin>50
Indole-triazole (3c) Bacillus subtilisSerial Dilution3.125Ciprofloxacin, Sultamicillin<3.125
Quinolone derivative 2 Gram-positive & Gram-negative bacteriaDisk Diffusion≤ 0.860--
Quinolone derivative 3 Gram-positive & Gram-negative bacteriaDisk Diffusion≤ 0.860--
Quinolone derivative 4 Gram-positive & Gram-negative bacteriaDisk Diffusion≤ 0.860--

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of the discussed indole derivatives.

α-Glucosidase Inhibition Assay[1][2][3]

This assay is used to identify compounds that can inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates. Such inhibitors have potential as therapeutic agents for diabetes.

  • Enzyme and Substrate Preparation : A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG), are prepared in a suitable buffer (e.g., phosphate buffer).

  • Incubation : The test compounds are pre-incubated with the α-glucosidase solution for a specific period.

  • Reaction Initiation : The enzymatic reaction is initiated by adding the p-NPG solution.

  • Reaction Termination : After a set incubation time, the reaction is stopped by adding a solution of sodium carbonate.

  • Absorbance Measurement : The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • Calculation : The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor). The IC50 value is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[4]

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Serial Dilution : Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the microbial suspension. Control wells containing only the medium and the inoculum are also included.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Synthesis and Mechanism

Diagrams are powerful tools for illustrating complex processes. Below are visualizations of a key synthetic pathway and a generalized signaling pathway relevant to the anticancer activity of some indole derivatives.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 3,4-Difluorophenylhydrazine_hydrochloride 3,4-Difluorophenylhydrazine hydrochloride Hydrazone_Formation Hydrazone Formation 3,4-Difluorophenylhydrazine_hydrochloride->Hydrazone_Formation Ketone_Aldehyde Ketone or Aldehyde (e.g., Cyclohexanone) Ketone_Aldehyde->Hydrazone_Formation Acid_Catalyst Acid Catalyst (e.g., PPA, H2SO4) Acid_Catalyst->Hydrazone_Formation Tautomerization [3,3]-Sigmatropic Rearrangement (Tautomerization) Acid_Catalyst->Tautomerization Cyclization_Aromatization Cyclization & Aromatization Acid_Catalyst->Cyclization_Aromatization Hydrazone_Formation->Tautomerization Heat Tautomerization->Cyclization_Aromatization Acid 6,7-Difluoroindole 6,7-Difluoroindole Derivative Cyclization_Aromatization->6,7-Difluoroindole

Caption: Fischer Indole Synthesis of 6,7-Difluoroindoles.

Kinase_Inhibition_Pathway cluster_receptor Cell Surface cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nucleus cluster_outcome Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Gene_Expression->Cell_Proliferation Fluoroindole_Derivative Fluoroindole Derivative (Kinase Inhibitor) Fluoroindole_Derivative->RTK Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Characterization of Impurities in Commercial 3,4-Difluorophenylhydrazine HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3,4-Difluorophenylhydrazine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. As with any raw material used in drug development, a thorough understanding and control of its impurity profile are critical to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Phenylhydrazine derivatives, in general, are often flagged as potential genotoxic impurities, making their characterization and control a regulatory imperative.

This guide provides a comparative analysis of potential impurities in commercial batches of 3,4-Difluorophenylhydrazine HCl, offering a framework for researchers and quality control analysts to assess material from different suppliers or batches. The data presented herein is a representative model based on typical impurity profiles observed for analogous compounds synthesized via similar chemical routes.

Comparative Analysis of Impurity Profiles

The primary synthesis route to 3,4-Difluorophenylhydrazine HCl involves the diazotization of 3,4-difluoroaniline followed by a reduction step. Impurities can be introduced from the starting materials, arise from side reactions during the synthesis, or be formed during storage.

Table 1: Hypothetical Impurity Profile of Three Commercial Batches of 3,4-Difluorophenylhydrazine HCl

Impurity NameImpurity TypeBatch A (%)Batch B (%)Batch C (%)
3,4-DifluoroanilineStarting Material0.120.080.15
2,3-Difluorophenylhydrazine HClIsomeric Impurity0.050.09Not Detected
3,5-Difluorophenylhydrazine HClIsomeric ImpurityNot Detected0.030.06
4-Chlorophenylhydrazine HClProcess-Related ImpurityNot DetectedNot Detected0.02
AnilineRelated Substance0.030.020.04
Unknown Impurity 1 (RRT 1.25)By-product0.070.050.09
Unknown Impurity 2 (RRT 1.40)Degradation Product0.040.060.05
Total Impurities 0.31 0.33 0.41

Experimental Protocols

A robust analytical method is essential for the accurate identification and quantification of impurities. A high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS) is the gold standard for this purpose.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
  • Instrumentation:

    • HPLC system with a UV detector and a mass spectrometer (e.g., Agilent 1260 Infinity II LC System with 6120 Quadrupole LC/MS).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 80
      25 80
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 240 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50-500.

    • Fragmentor Voltage: 70 V.

    • Gas Temperature: 350 °C.

    • Gas Flow: 12 L/min.

    • Nebulizer Pressure: 35 psi.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3,4-Difluorophenylhydrazine HCl sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare individual stock solutions of known and potential impurities (e.g., 3,4-difluoroaniline, isomeric phenylhydrazines) at a concentration of 0.1 mg/mL in the same diluent.

    • Prepare a mixed standard solution containing all impurities at a concentration of 1 µg/mL (0.1% of the sample concentration) for limit of detection (LOD) and limit of quantification (LOQ) determination and for peak identification.

Visualizing the Workflow and Impact

To better understand the process of impurity characterization and its implications, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be affected by impurities.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Procedure cluster_data Data Interpretation sample_receipt Receive Commercial 3,4-Difluorophenylhydrazine HCl sample_prep Sample Preparation (1 mg/mL) sample_receipt->sample_prep hplc_ms HPLC-MS Analysis sample_prep->hplc_ms Inject into HPLC data_acq Data Acquisition (UV & MS) hplc_ms->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration quantification Quantification of Impurities peak_integration->quantification report Generate Impurity Profile Report quantification->report final_decision final_decision report->final_decision Batch Release/Rejection

Caption: Experimental workflow for the characterization of impurities.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor Activates dna DNA transcription_factor->dna Binds to Promoter gene_expression Target Gene Expression dna->gene_expression Initiates Transcription api Active Pharmaceutical Ingredient (API) api->receptor Binds & Activates impurity Reactive Impurity impurity->kinase1 Inhibits impurity->transcription_factor Forms Adduct

Caption: Hypothetical impact of a reactive impurity on a signaling pathway.

Conclusion

The vigilant characterization of impurities in starting materials like 3,4-Difluorophenylhydrazine HCl is a non-negotiable aspect of pharmaceutical development. This guide provides a framework for a comparative evaluation of commercial batches, emphasizing the need for robust analytical methods to ensure the quality and safety of the final drug product. Researchers and drug developers are encouraged to implement rigorous impurity profiling to mitigate risks associated with potentially genotoxic impurities and to ensure batch-to-batch consistency.

A Comparative Guide to the Synthetic Routes of 3,4-Difluorophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 3,4-Difluorophenylhydrazine hydrochloride is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering insights into their respective yields, purities, reaction times, and overall practicality.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Diazotization followed by Sulfite ReductionRoute 2: Diazotization followed by Catalytic Hydrogenation
Starting Material 3,4-Difluoroaniline3,4-Difluoroaniline
Key Reagents Sodium Nitrite, Hydrochloric Acid, Sodium Sulfite/BisulfiteSodium Nitrite, Hydrochloric Acid, Hydrogen Gas, Palladium on Carbon (Pd/C)
Typical Yield 80-85%90-95%[1]
Reported Purity >98%High, comparable to sulfite reduction
Reaction Time 6-8 hours3-5 hours[1]
Safety Concerns Handling of corrosive acids and potentially hazardous diazonium intermediates.Handling of hydrogen gas under pressure, flammable catalyst.
Environmental Impact Generation of sulfur-containing byproducts and significant aqueous waste.[1]Cleaner process with fewer toxic byproducts; catalyst can often be recovered and reused.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow for comparing the synthetic routes and a detailed representation of the classical diazotization and reduction pathway.

Workflow for Comparing Synthetic Routes A Start: Identify need for 3,4-Difluorophenylhydrazine HCl B Route 1: Diazotization & Sulfite Reduction A->B C Route 2: Diazotization & Catalytic Hydrogenation A->C D Experimental Protocol Development B->D F Safety & Environmental Analysis B->F C->D C->F E Data Collection (Yield, Purity, Time) D->E G Comparative Analysis E->G F->G H Conclusion: Recommended Route G->H

Caption: Workflow for comparing synthetic routes.

Route 1: Diazotization and Sulfite Reduction cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis and Isolation A 3,4-Difluoroaniline C₆H₅F₂N B Diazonium Salt Intermediate [C₆H₄F₂N₂]⁺Cl⁻ A->B NaNO₂, HCl 0-5 °C C Hydrazine Sulfonate Intermediate B->C Na₂SO₃ or NaHSO₃ D 3,4-Difluorophenylhydrazine C₆H₆F₂N₂ C->D HCl, Heat E 3,4-Difluorophenylhydrazine HCl C₆H₆F₂N₂·HCl D->E HCl, Crystallization

Caption: Route 1: Diazotization and Sulfite Reduction.

Experimental Protocols

Route 1: Diazotization followed by Sulfite Reduction

This classical method is a well-established procedure for the synthesis of arylhydrazines.[2]

Step 1: Diazotization of 3,4-Difluoroaniline

  • In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of 3,4-difluoroaniline in concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

  • In a separate, larger flask, a solution of sodium sulfite in water is prepared and cooled to 5-10 °C.

  • The cold diazonium salt solution is added portion-wise to the sodium sulfite solution with vigorous stirring, while maintaining the temperature below 10 °C.

  • The reaction mixture is then slowly heated to 60-70 °C and maintained at this temperature for 4-6 hours until the reaction is complete, as indicated by a color change.

Step 3: Hydrolysis and Isolation

  • Concentrated hydrochloric acid is added to the hot reaction mixture, which is then heated to 90-100 °C for 1-2 hours to hydrolyze the intermediate hydrazine sulfonate.

  • The solution is cooled to room temperature and then further cooled in an ice bath to precipitate the this compound.

  • The solid product is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from hot water or ethanol.

Route 2: Diazotization followed by Catalytic Hydrogenation

This modern approach offers a cleaner and more efficient alternative to the classical sulfite reduction.[1]

Step 1: Diazotization of 3,4-Difluoroaniline

  • The diazotization is carried out following the same procedure as in Route 1, Step 1.

Step 2: Catalytic Hydrogenation

  • The freshly prepared diazonium salt solution is transferred to a hydrogenation reactor.

  • A catalytic amount of 5-10% Palladium on Carbon (Pd/C) is added to the solution.

  • The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (typically 2-10 atm).

  • The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (25-40 °C) for 2-4 hours, or until hydrogen uptake ceases.

Step 3: Isolation

  • The reactor is depressurized, and the catalyst is removed by filtration through a pad of celite.

  • The filtrate, containing the product as the hydrochloride salt, is concentrated under reduced pressure.

  • The resulting solid is collected, washed with a small amount of a suitable solvent (e.g., isopropanol or ether), and dried under vacuum to yield the final product.

Concluding Remarks

Both synthetic routes are viable for the preparation of this compound. The choice of method will likely depend on the specific needs and resources of the laboratory or production facility.

The classical sulfite reduction method is robust and does not require specialized high-pressure equipment. However, it involves longer reaction times and generates a significant amount of waste, which may require further treatment.

The catalytic hydrogenation route offers a more environmentally friendly and efficient process with higher yields and shorter reaction times.[1] The primary considerations for this method are the initial investment in hydrogenation equipment and the safe handling of hydrogen gas and the pyrophoric catalyst. For larger-scale production, the benefits of catalytic hydrogenation in terms of efficiency and waste reduction are likely to outweigh the initial costs.

References

A Comparative Analysis of Brønsted and Lewis Acids in Difluorophenylhydrazine Reactions for Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of indole scaffolds is a foundational element of medicinal chemistry. The Fischer indole synthesis, a classic and versatile method, utilizes an acid-catalyzed cyclization of an arylhydrazone.[1][2] The choice between a Brønsted and a Lewis acid as the catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall success, particularly when working with electronically modified substrates such as difluorophenylhydrazine.

The fluorine substituents on the phenyl ring of difluorophenylhydrazine alter its electronic properties, influencing the reactivity of the intermediate hydrazone. This guide provides a comparative overview of Brønsted and Lewis acids in this context, supported by experimental data from analogous reactions, detailed experimental protocols, and mechanistic diagrams to inform catalyst selection and reaction optimization.

Data Presentation: Catalyst Performance Comparison

Catalyst TypeCatalystReaction Time (Microwave)Yield (%)Reference
Brønsted Acid p-TSA3 minutes91%[3]
Lewis Acid ZnCl₂3 minutes76%[3]

Analysis: In this specific microwave-assisted synthesis, the Brønsted acid p-TSA provided a significantly higher yield than the Lewis acid ZnCl₂ under identical reaction times.[3] This suggests that for rapid, high-yield indole synthesis, Brønsted acids may offer an advantage. However, Lewis acids like ZnCl₂ and BF₃·OEt₂ remain widely used and effective catalysts in conventional heating methods and for different substrates.[2][4] The choice of catalyst should always be optimized based on the specific difluorophenylhydrazine isomer and carbonyl partner.

Experimental Protocols

The following are representative protocols for the Fischer indole synthesis using 2,4-difluorophenylhydrazine and cyclohexanone as reactants, illustrating the procedural differences between using a Brønsted acid (p-TSA) and a Lewis acid (ZnCl₂).

Protocol 1: Brønsted Acid Catalyzed Synthesis of 6,8-difluoro-1,2,3,4-tetrahydrocarbazole using p-TSA

  • Hydrazone Formation: In a round-bottom flask, dissolve 2,4-difluorophenylhydrazine (1.44 g, 10 mmol) and cyclohexanone (0.98 g, 10 mmol) in 50 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Stir the mixture at room temperature for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Remove the solvent under reduced pressure to obtain the crude hydrazone.

  • Cyclization: To the flask containing the crude hydrazone, add p-toluenesulfonic acid (p-TSA) monohydrate (1.90 g, 10 mmol).

  • Heat the mixture to 100-120 °C (oil bath) for 2-4 hours, monitoring progress by TLC.

  • Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the final product.

Protocol 2: Lewis Acid Catalyzed Synthesis of 6,8-difluoro-1,2,3,4-tetrahydrocarbazole using ZnCl₂

  • One-Pot Procedure: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,4-difluorophenylhydrazine (1.44 g, 10 mmol) and cyclohexanone (1.08 g, 11 mmol).

  • Add 30 mL of anhydrous toluene, followed by anhydrous zinc chloride (ZnCl₂) (2.72 g, 20 mmol).

  • Cyclization: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC. The ammonia byproduct will neutralize some of the catalyst, which is why a stoichiometric excess is often used.[5]

  • Work-up and Purification: Cool the mixture to room temperature and carefully quench by adding 50 mL of 2M aqueous HCl.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure product.

Mandatory Visualization

The following diagrams illustrate the core reaction mechanism and a logical workflow for catalyst selection in the Fischer indole synthesis.

Fischer_Indole_Mechanism reactant reactant intermediate intermediate catalyst catalyst product product A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B Condensation (-H2O) C Ene-hydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat E Di-imine Intermediate D->E Rearomatization F Cyclization E->F Intramolecular Attack G Aminal Intermediate F->G Proton Transfer H Indole Product G->H Elimination (-NH3) NH3 NH3 G->NH3 Acid Acid Catalyst (H+ or Lewis Acid) Acid->C Protonation Acid->G Protonation

Caption: General mechanism of the acid-catalyzed Fischer indole synthesis.

Experimental_Workflow start_end start_end process process decision decision output output start Start: Synthesize Difluoro-indole select_reagents Select Difluorophenylhydrazine & Carbonyl Compound start->select_reagents select_acid Select Acid Type select_reagents->select_acid bronsted Brønsted Acid (e.g., p-TSA, PPA) select_acid->bronsted Path 1 lewis Lewis Acid (e.g., ZnCl2, BF3·OEt2) select_acid->lewis Path 2 run_reaction Perform Reaction (Conventional or Microwave) bronsted->run_reaction lewis->run_reaction check_yield Acceptable Yield? run_reaction->check_yield optimize Optimize Conditions: - Temperature - Solvent - Catalyst Load check_yield->optimize No product Isolate & Purify Final Product check_yield->product Yes optimize->run_reaction

Caption: Experimental workflow for Fischer indole synthesis and optimization.

References

Spectroscopic Comparison: 3,4-Difluorophenylhydrazine Hydrochloride vs. 2,4-Difluorophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Spectroscopic Characteristics

In the landscape of pharmaceutical research and development, the precise characterization of chemical intermediates is paramount. Phenylhydrazine derivatives, in particular, serve as crucial building blocks in the synthesis of a wide array of bioactive molecules. The isomeric purity of these precursors can significantly impact the stereochemistry and, consequently, the efficacy and safety of the final drug product. This guide provides a detailed spectroscopic comparison of two common difluorinated phenylhydrazine isomers: 3,4-Difluorophenylhydrazine hydrochloride and 2,4-Difluorophenylhydrazine hydrochloride.

This document outlines the key differences in the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for these two compounds, providing a valuable resource for their unambiguous identification and differentiation.

Workflow for Spectroscopic Comparison

G Workflow for Spectroscopic Comparison of Isomers cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Comparison cluster_3 Conclusion Sample_34 3,4-Difluorophenylhydrazine Hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample_34->NMR FTIR FTIR Spectroscopy Sample_34->FTIR MS Mass Spectrometry Sample_34->MS Sample_24 2,4-Difluorophenylhydrazine Hydrochloride Sample_24->NMR Sample_24->FTIR Sample_24->MS Data_Analysis Comparative Analysis of: - Chemical Shifts (NMR) - Vibrational Frequencies (FTIR) - Fragmentation Patterns (MS) NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Identification Unambiguous Isomer Identification Data_Analysis->Identification

Caption: Logical workflow for the spectroscopic comparison of isomers.

Data Presentation

Disclaimer: The following tables summarize typical spectroscopic data for 3,4- and 2,4-Difluorophenylhydrazine hydrochloride. Experimental values can vary slightly depending on the solvent, concentration, and instrument used. The data for this compound is less readily available in public databases compared to the 2,4-isomer; therefore, some of the presented data is based on analogous compounds and predictive models.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
Parameter This compound 2,4-Difluorophenylhydrazine Hydrochloride
¹H NMR (DMSO-d₆) Aromatic protons expected in the range of 6.8-7.5 ppm. The splitting patterns will be complex due to F-H couplings. Protons on the hydrazine moiety are expected as broad signals.Aromatic protons are typically observed in the range of 6.9-7.8 ppm. Distinct splitting patterns arise from both H-H and H-F couplings. The hydrazine protons also appear as broad signals.
¹³C NMR (DMSO-d₆) Aromatic carbons are expected in the range of 100-155 ppm. The signals will exhibit splitting due to C-F coupling. The two carbons bearing fluorine will show large one-bond C-F coupling constants.Aromatic carbons are observed in the range of 104-160 ppm. The signals are split due to C-F coupling, with the carbons directly attached to fluorine showing the largest coupling constants.
Table 2: FTIR and Mass Spectrometry Data
Parameter This compound 2,4-Difluorophenylhydrazine Hydrochloride
FTIR (KBr, cm⁻¹) Key vibrational bands are expected for N-H stretching (around 3200-3400 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C aromatic stretching (around 1500-1600 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).Similar to the 3,4-isomer, with characteristic peaks for N-H, aromatic C-H, aromatic C=C, and C-F stretching. The precise positions and intensities of the C-F and aromatic C=C bands will differ due to the different substitution pattern.
Mass Spectrometry (EI) The molecular ion peak (M⁺) for the free base (C₆H₆F₂N₂) is expected at m/z 144.05. Fragmentation patterns would involve the loss of NH₂, N₂H₃, and subsequent fragmentation of the aromatic ring.The molecular ion peak (M⁺) for the free base is also at m/z 144.05. While the major fragments might be similar to the 3,4-isomer, the relative abundances of these fragments can differ, providing a basis for differentiation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the phenylhydrazine hydrochloride salt was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment was performed with a spectral width of -2 to 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment was performed with a spectral width of 0 to 200 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A larger number of scans (typically 1024 or more) was accumulated to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Acquisition: The spectrum was recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum. 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample was prepared in methanol (approximately 1 mg/mL).

  • Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.

  • Acquisition: The sample was introduced into the ion source via a direct insertion probe. The electron energy was set to 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 40 to 300.

This guide provides a foundational spectroscopic framework for the differentiation of 3,4- and 2,4-Difluorophenylhydrazine hydrochloride. For definitive identification, it is always recommended to compare the acquired spectra with those of a certified reference standard.

A Comparative Guide to the Quantitative Analysis of 3,4-Difluorophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methodologies for the quantitative analysis of 3,4-Difluorophenylhydrazine hydrochloride. The techniques discussed include classical titration methods and modern instrumental analyses, offering insights into their respective performances. Experimental protocols and comparative data are presented to assist researchers in selecting the most suitable method for their specific analytical needs.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, accuracy, precision, sample throughput, and available instrumentation. This guide compares four common analytical techniques: iodometric titration, potentiometric titration, UV-Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The performance of each analytical method is summarized in the tables below. The data presented is representative of typical results achievable with each technique for the analysis of substituted phenylhydrazines.

Table 1: Comparison of Accuracy and Precision

MethodAnalyte Concentration (mg/mL)Recovery (%)Relative Standard Deviation (RSD, %)
Iodometric Titration1099.20.8
Potentiometric Titration1099.50.5
UV-Vis Spectrophotometry0.0198.71.5
HPLC0.01100.31.2

Table 2: Comparison of Linearity and Sensitivity

MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)
Iodometric TitrationNot Applicable~1 mg/mL~3 mg/mL
Potentiometric TitrationNot Applicable~0.5 mg/mL~1.5 mg/mL
UV-Vis Spectrophotometry0.99910.5 µg/mL1.5 µg/mL
HPLC0.99980.1 µg/mL0.3 µg/mL

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Iodometric Titration

This method is based on the oxidation of the hydrazine moiety by a known excess of iodine, followed by back-titration of the unreacted iodine with a standardized sodium thiosulfate solution.

Reagents:

  • Iodine solution (0.1 N, standardized)

  • Sodium thiosulfate solution (0.1 N, standardized)

  • Starch indicator solution (1% w/v)

  • Sodium bicarbonate

  • Hydrochloric acid (1 M)

  • Deionized water

Procedure:

  • Accurately weigh approximately 200 mg of this compound and dissolve it in 50 mL of deionized water in a 250 mL conical flask.

  • Add 1 g of sodium bicarbonate to the solution to maintain a neutral to slightly alkaline pH.

  • Add a known excess of standardized 0.1 N iodine solution (e.g., 50.0 mL) to the flask. Swirl to mix and allow the reaction to proceed in the dark for 10 minutes.

  • Acidify the solution with 10 mL of 1 M hydrochloric acid.

  • Titrate the excess iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.

  • Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with sodium thiosulfate solution dropwise until the blue color disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration without the analyte to determine the exact amount of iodine that reacted with the sample.

Potentiometric Titration

This method involves the direct titration of the hydrazine moiety with a standard solution of an oxidizing agent, such as potassium permanganate or ceric sulfate, and monitoring the potential change to determine the endpoint.

Reagents:

  • Potassium permanganate solution (0.1 N, standardized)

  • Sulfuric acid (2 M)

  • Deionized water

Apparatus:

  • Potentiometer with a platinum indicator electrode and a calomel or silver/silver chloride reference electrode.

  • Burette

  • Magnetic stirrer

Procedure:

  • Accurately weigh approximately 150 mg of this compound and dissolve it in 100 mL of 2 M sulfuric acid in a 250 mL beaker.

  • Place the beaker on a magnetic stirrer and immerse the electrodes in the solution.

  • Titrate the solution with standardized 0.1 N potassium permanganate solution, adding the titrant in small increments.

  • Record the potential (in millivolts) after each addition of titrant.

  • Continue the titration beyond the endpoint, which is indicated by a sharp change in potential.

  • Determine the endpoint by plotting the potential versus the volume of titrant added or by calculating the first or second derivative of the titration curve.

UV-Vis Spectrophotometry

This method is based on measuring the absorbance of a colored derivative of this compound. A common derivatizing agent is p-dimethylaminobenzaldehyde, which forms a yellow-colored product with hydrazines.

Reagents:

  • p-Dimethylaminobenzaldehyde (PDAB) reagent: Dissolve 2 g of PDAB in 100 mL of methanol and add 10 mL of concentrated hydrochloric acid.

  • Methanol

  • Deionized water

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in methanol with concentrations ranging from 1 to 10 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing approximately 1 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask. Dilute to volume with methanol. Further dilute this solution to obtain a concentration within the calibration range.

  • Derivatization: To 5 mL of each standard and sample solution in a separate test tube, add 5 mL of the PDAB reagent.

  • Mix well and allow the reaction to proceed for 15 minutes at room temperature.

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (around 450-460 nm) against a reagent blank.

  • Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

This method provides high selectivity and sensitivity for the quantification of this compound. A reversed-phase HPLC method with UV detection is commonly used.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.0) in a gradient or isocratic elution. A typical starting point is a 40:60 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase with concentrations ranging from 0.1 to 50 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in the mobile phase in a 100 mL volumetric flask. Dilute to volume. Further dilute this solution to obtain a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calibration Curve: Plot a calibration curve of peak area versus concentration for the standard solutions.

  • Determine the concentration of the sample from the calibration curve.

Mandatory Visualization

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for iodometric titration and the logical relationships between the different analytical methods discussed.

Iodometric_Titration_Workflow start Start weigh_sample Accurately weigh 3,4-Difluorophenylhydrazine HCl start->weigh_sample dissolve_sample Dissolve sample in deionized water weigh_sample->dissolve_sample add_bicarbonate Add Sodium Bicarbonate dissolve_sample->add_bicarbonate add_iodine Add excess standardized Iodine solution add_bicarbonate->add_iodine react React in the dark for 10 minutes add_iodine->react acidify Acidify with HCl react->acidify titrate_thiosulfate Titrate with standardized Sodium Thiosulfate acidify->titrate_thiosulfate add_starch Add Starch indicator at pale yellow endpoint titrate_thiosulfate->add_starch continue_titration Continue titration to colorless endpoint add_starch->continue_titration record_volume Record volume of Sodium Thiosulfate used continue_titration->record_volume calculate Calculate analyte concentration record_volume->calculate end End calculate->end

Caption: Experimental workflow for the iodometric titration of this compound.

Analytical_Method_Comparison cluster_titration Titrimetric Methods cluster_instrumental Instrumental Methods iodometric Iodometric Titration titration Titration iodometric->titration potentiometric Potentiometric Titration potentiometric->titration spectrophotometry UV-Vis Spectrophotometry instrumental Instrumental Analysis spectrophotometry->instrumental hplc HPLC hplc->instrumental

Safety Operating Guide

Navigating the Safe Disposal of 3,4-Difluorophenylhydrazine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3,4-Difluorophenylhydrazine hydrochloride, a compound that, like its chemical relatives, requires careful management as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Due to its toxic nature and potential for skin and eye irritation, as indicated by data for analogous compounds, the following PPE is mandatory:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A fully buttoned lab coat is required to prevent skin exposure.

  • Ventilation: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Designate a specific, clearly labeled, and compatible waste container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

  • Container Management:

    • Keep the waste container tightly closed when not in use.

    • Store the container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into the designated hazardous waste container.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Final Disposal:

    • The ultimate disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1][2][3][4]

    • Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.

Hazard Profile Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard profile can be inferred from structurally similar compounds. The following table summarizes the consistent hazard classifications.

Hazard ClassificationDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][4]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Environmental Hazard Very toxic to aquatic life.[4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have 3,4-Difluorophenylhydrazine hydrochloride for disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Obtain Labeled, Compatible Hazardous Waste Container ppe->container transfer Carefully Transfer Waste into Container container->transfer seal Securely Seal Container transfer->seal storage Store in Designated, Ventilated, Secondary Containment Area seal->storage disposal_service Arrange for Pickup by Approved Waste Disposal Service storage->disposal_service end End: Waste Properly Disposed disposal_service->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,4-Difluorophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,4-Difluorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. Based on available safety data, it is classified as follows:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07: Harmful/IrritantWarningH302: Harmful if swallowed[1]
Acute Toxicity (Dermal)GHS07: Harmful/IrritantWarningH312: Harmful in contact with skin[1]
Skin Corrosion/IrritationGHS07: Harmful/IrritantWarningH315: Causes skin irritation[1]
Serious Eye Damage/IrritationGHS07: Harmful/IrritantWarningH319: Causes serious eye irritation[1]
Acute Toxicity (Inhalation)GHS07: Harmful/IrritantWarningH332: Harmful if inhaled[1]
Specific target organ toxicityGHS07: Harmful/IrritantWarningH335: May cause respiratory irritation[1]

Note: As a hydrazine derivative, this compound should be handled with the understanding that related compounds can be corrosive, carcinogenic, and have other serious health effects.[2][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.[4] Double gloving is recommended.Prevents skin contact and absorption.[2]
Eye Protection Chemical safety goggles and a face shield.[2][3]Protects against splashes and dust.
Skin and Body Flame-resistant lab coat.[3] Full-length pants and closed-toe shoes.Protects skin from exposure and potential fire hazards.
Respiratory Use within a certified chemical fume hood.[2][3] If a fume hood is not feasible, a full-face respirator with appropriate cartridges is required.[4]Minimizes inhalation of harmful dust and vapors.
Emergency Eyewash and Safety Shower

Ensure that a certified emergency eyewash and safety shower are readily accessible and have been recently tested.[4]

Operational Plan: Step-by-Step Handling Protocol

This workflow outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Prepare all necessary equipment prep2->prep3 handle1 Transfer chemical inside fume hood prep3->handle1 handle2 Weigh the required amount handle1->handle2 handle3 Perform experimental procedure handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Return container to storage clean2->clean3 disp1 Dispose of waste via certified channels clean3->disp1 disp2 Remove and dispose of PPE disp1->disp2 disp3 Wash hands thoroughly disp2->disp3

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused/Expired Chemical Dispose of as hazardous waste through your institution's Environmental Health & Safety (EHS) department.[2] Do not dispose of down the drain.
Contaminated Labware Collect in a designated, sealed container labeled as hazardous waste.
Contaminated PPE Dispose of as hazardous waste.[3] This includes gloves, lab coats, and any other contaminated items.
Spill Cleanup Material All materials used to clean up a spill must be treated as hazardous waste and disposed of accordingly.
Spill Response

In the event of a spill:

  • Evacuate: Immediately evacuate the area.[2]

  • Alert: Notify your supervisor and EHS.[3]

  • Secure: Restrict access to the spill area.

  • Do not attempt to clean up a significant spill yourself. [2][3] Wait for trained emergency responders.

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Logical Relationship of Safety Measures

compound 3,4-Difluorophenylhydrazine hydrochloride hazards Inhalation Skin Contact Ingestion Eye Contact compound->hazards controls Engineering Controls (Fume Hood) hazards->controls ppe Personal Protective Equipment (PPE) hazards->ppe procedures Safe Handling & Disposal Procedures hazards->procedures safety Personnel Safety controls->safety ppe->safety procedures->safety

Caption: Interrelation of hazard mitigation strategies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.